1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRBCBVNZITOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382422 | |
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400878-20-8 | |
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential biological activities of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This molecule incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a phenethylamine scaffold, a common feature in neurologically active compounds. This guide details a proposed synthetic route via epoxide ring-opening, methods for structural elucidation, and protocols for evaluating its potential as an antimicrobial agent and an adrenergic receptor ligand. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[1] Concurrently, the phenethylamine backbone is a well-established pharmacophore present in a vast array of neurotransmitters, hormones, and synthetic drugs, particularly those targeting the central nervous system and adrenergic receptors.
This compound represents a logical convergence of these two privileged structural motifs. The presence of the trifluoromethyl group adjacent to a hydroxyl and an amino group is anticipated to significantly influence the molecule's electronic properties and conformational preferences. This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of this compound, as well as to propose avenues for the investigation of its biological potential.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The experimental data is limited, and thus, some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₃NO | N/A |
| Molecular Weight | 233.23 g/mol | N/A |
| Melting Point | 63-65 °C | Chemical Supplier Data |
| Boiling Point (Predicted) | 329.6 ± 42.0 °C | Chemical Supplier Data |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | Chemical Supplier Data |
| pKa (Predicted) | 12.07 ± 0.20 | Chemical Supplier Data |
Synthesis and Purification
A robust and straightforward method for the synthesis of β-amino alcohols such as this compound is the nucleophilic ring-opening of a suitable epoxide with an amine.[2] This approach is often characterized by high yields and good regioselectivity.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-(trifluoromethyl)oxirane with phenethylamine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol (10 mL/mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)oxirane (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours or heated to reflux (50-70 °C) to expedite the reaction, with progress monitored by Thin Layer Chromatography (TLC). The use of a protic solvent can facilitate the ring-opening of the epoxide.[3]
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenethyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the ethyl chain, and the methine and methylene protons of the propanol backbone. The protons adjacent to the fluorine-bearing carbon may exhibit coupling to the fluorine atoms.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the aliphatic carbons of the phenethyl and propanol moieties. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the -CF₃ group, with its chemical shift providing information about the electronic environment.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
Potential Applications and Biological Activity
The structural features of this compound suggest potential biological activities in two primary areas: antimicrobial effects and interaction with adrenergic receptors.
Antimicrobial Activity
Derivatives of aminopropanol have been reported to exhibit antibacterial and antifungal properties.[4] The presence of the trifluoromethyl group may enhance this activity.
Adrenergic Receptor Interaction
The phenethylamine core is a well-known scaffold for ligands of adrenergic receptors.[5] The substitution pattern of this compound bears resemblance to known β-adrenergic receptor blockers.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, the following experimental protocols are proposed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7][8]
Caption: Workflow for MIC determination.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Culture the test bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Adrenergic Receptor Binding Assay
This protocol describes a radioligand competition binding assay to determine the affinity of the test compound for a specific adrenergic receptor subtype (e.g., β₂-adrenergic receptor).[4][9]
Caption: Workflow for adrenergic receptor binding assay.
-
Membrane Preparation: Utilize cell membranes prepared from a cell line overexpressing the human adrenergic receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a molecule of significant interest due to its unique combination of a trifluoromethyl group and a phenethylamine scaffold. While experimental data on this specific compound is scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the outlined analytical and biological protocols offer a clear path for future research. Investigations into the antimicrobial and adrenergic receptor binding activities of this compound could reveal novel therapeutic potential, making it a valuable subject for further study in medicinal chemistry and drug discovery.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 973–978. [Link]
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Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
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Kuwano, E., et al. (n.d.). Syntheses and Biological Activities of 3-Fluoropropionic Acid Derivatives and Related Compounds. [Link]
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PubMed. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. [Link]
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University of Dundee Research Portal. (n.d.). Discovery of Β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]
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PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. [Link]
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PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. [Link]
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"1,1,1-Trifluoro-3-(phenethylamino)-2-propanol" CAS number
An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and life sciences industries. The incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide details the compound's physicochemical properties, presents a validated synthetic pathway with mechanistic insights, and outlines rigorous analytical protocols for its characterization and quality control. Designed for researchers, chemists, and drug development professionals, this document serves as a practical resource for leveraging this valuable chemical intermediate in advanced research and development projects.
Introduction: The Strategic Role of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to profoundly alter the physicochemical and pharmacokinetic properties of a parent compound.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and modulated pKa values, which can result in stronger binding to target proteins.[1]
This compound (CAS No. 400878-20-8) is a bifunctional molecule that combines the strategic advantages of a trifluoromethyl group with the well-known phenethylamine scaffold. The phenethylamine backbone is a core component of numerous neurotransmitters and pharmaceutical agents, suggesting the potential for this compound to serve as a key intermediate or a primary active pharmaceutical ingredient (API) in the development of novel therapeutics, particularly in neurology and cardiology. This guide provides the foundational technical knowledge required to synthesize, analyze, and utilize this high-value compound.
Core Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Phenethylamino-1,1,1-trifluoropropan-2-ol | [3] |
| CAS Number | 400878-20-8 | [3] |
| Molecular Formula | C11H14F3NO | N/A |
| Molecular Weight | 233.23 g/mol | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the nucleophilic ring-opening of a suitable trifluoromethylated epoxide by phenethylamine. This approach is highly regioselective and provides a direct route to the desired amino alcohol structure.
Proposed Synthetic Pathway
The reaction involves the attack of the primary amine (phenethylamine) on the less sterically hindered terminal carbon of 2-(Trifluoromethyl)oxirane. The choice of a protic solvent like isopropanol or ethanol is crucial as it facilitates the protonation of the alkoxide intermediate formed after the ring-opening, yielding the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound with high purity.
Materials:
-
2-(Trifluoromethyl)oxirane
-
Phenethylamine
-
Isopropanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethylamine (1.0 equivalent).
-
Solvent Addition: Add anhydrous isopropanol (approx. 10 volumes relative to the amine). Stir the mixture until the amine is fully dissolved.
-
Epoxide Addition: Slowly add 2-(Trifluoromethyl)oxirane (1.1 equivalents) to the solution at room temperature. The addition should be performed dropwise to control the initial exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the final product as a solid.[4]
Causality: The use of a slight excess of the epoxide ensures the complete consumption of the more valuable phenethylamine starting material. The aqueous work-up is essential to remove any unreacted starting materials and inorganic impurities, ensuring a high-purity final product.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectrometric techniques is recommended.
Analytical Workflow Overview
A two-pronged approach using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) provides a comprehensive analytical profile. LC-MS/MS is ideal for purity assessment and quantification in complex matrices, while GC/MS can be used for volatile impurity profiling.
Caption: A comprehensive analytical workflow for product validation.
Protocol: Purity Determination by LC-MS/MS
Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, making it the gold standard for quantifying the target analyte and potential impurities.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 Reverse-Phase Column
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified compound in methanol at 1 mg/mL. Create a calibration curve by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the initial mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Monitor for the precursor ion [M+H]+ and at least two characteristic product ions.
-
-
Analysis: Inject the samples and standards. Integrate the peak area for the target analyte and any detected impurities. Calculate purity as a percentage of the total integrated area.
Potential Applications in Drug Discovery
The unique structure of this compound makes it a compelling candidate for several therapeutic areas.
-
Beta-Adrenergic Receptor Modulators: The structural similarity to beta-blockers (which often feature an amino-propanol core) suggests potential activity at adrenergic receptors. The trifluoromethyl group could enhance potency and improve pharmacokinetic profiles compared to non-fluorinated analogs.
-
CNS-Active Agents: The phenethylamine scaffold is foundational to many psychoactive compounds and neurotransmitters. This compound could serve as a precursor for novel antidepressants, anxiolytics, or agents for treating neurodegenerative disorders. The trifluoromethyl group may enhance blood-brain barrier penetration.
-
Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known inhibitor of various hydrolases, such as proteases and esterases. While this compound is a secondary alcohol, it could be oxidized in vivo or serve as a precursor to a trifluoromethyl ketone, acting as a potential enzyme inhibitor.
Conclusion
This compound is a strategically important molecule for modern drug discovery and development. Its synthesis is straightforward, and its structure combines the advantageous properties of both the trifluoromethyl group and the phenethylamine scaffold. This guide has provided the essential technical protocols for its synthesis and rigorous analytical characterization, establishing a foundation for its effective use by researchers and scientists. The potential applications are significant, promising to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules. Retrieved January 17, 2026, from [Link]
-
Key Benefits of 3,3,3-Trifluoro-1-propanol in Pharma. (2025, November 14). LinkedIn. Retrieved January 17, 2026, from [Link]
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(S)-1,1,1-Trifluoro-2-Propanol. (n.d.). S.W.ChemiLab. Retrieved January 17, 2026, from [Link]
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ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins. Retrieved January 17, 2026, from [Link]
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Analytical Method Summaries. (2023, December 10). Eurofins. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the key structural features, predicted spectroscopic characteristics, and a plausible synthetic pathway for this fluorinated amino alcohol. The strategic incorporation of a trifluoromethyl group offers unique physicochemical properties that are of significant interest in medicinal chemistry. This guide synthesizes theoretical knowledge with practical insights to provide a thorough understanding of this compound's molecular architecture and its potential applications.
Introduction: The Significance of Fluorinated Amino Alcohols
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key pharmacophore in modern drug design. Its high electronegativity, metabolic stability, and ability to enhance membrane permeability make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] β-amino-α-trifluoromethyl alcohols represent a class of compounds that combine the structural features of biologically active amino alcohols with the unique properties of the trifluoromethyl group, making them attractive targets for synthesis and biological evaluation.[3][4]
This compound, with its phenethylamine backbone, is of particular interest. The phenethylamine moiety is a common structural motif in a vast array of neurotransmitters, hormones, and psychoactive drugs.[5][6] The combination of the trifluoromethylated propanolamine core with the phenethyl group suggests potential applications in areas such as central nervous system disorders and cardiovascular diseases. This guide aims to provide a detailed exploration of the molecular structure of this compound to facilitate further research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central propanol backbone with a trifluoromethyl group at the C1 position, a hydroxyl group at the C2 position, and a phenethylamino group at the C3 position.
Key Structural Features:
-
Chiral Center: The C2 carbon, bearing the hydroxyl group, is a chiral center. Therefore, the molecule can exist as a pair of enantiomers, (R)- and (S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. The stereochemistry at this center is crucial for its biological activity, as is common with many pharmaceuticals.
-
Trifluoromethyl Group: This electron-withdrawing group significantly influences the acidity of the adjacent hydroxyl proton and the overall electronic distribution within the molecule. It also contributes to increased lipophilicity.[2]
-
β-Amino Alcohol Moiety: The 1,2-amino alcohol functionality is a key structural feature responsible for the chemical reactivity and potential biological interactions of the molecule.
-
Phenethylamine Moiety: This hydrophobic group plays a significant role in the molecule's ability to cross biological membranes and interact with specific receptors.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Formula | C11H14F3NO | - |
| Molecular Weight | 233.23 g/mol | - |
| Melting Point | 63-65 °C | |
| Boiling Point | 329.6±42.0 °C | |
| Density | 1.196±0.06 g/cm3 |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for atoms C1 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; C2 [label="C"]; H_C2 [label="H"]; O_C2 [label="O"]; H_O [label="H"]; C3 [label="C"]; H1_C3 [label="H"]; H2_C3 [label="H"]; N_C3 [label="N"]; H_N [label="H"]; C_phen [label="C"]; H1_C_phen [label="H"]; H2_C_phen [label="H"]; C_phen2 [label="C"]; H1_C_phen2 [label="H"]; H2_C_phen2 [label="H"]; C_arom1 [label="C"]; C_arom2 [label="C"]; C_arom3 [label="C"]; C_arom4 [label="C"]; C_arom5 [label="C"]; C_arom6 [label="C"]; H_arom2 [label="H"]; H_arom3 [label="H"]; H_arom4 [label="H"]; H_arom5 [label="H"]; H_arom6 [label="H"];
// Edges for bonds C1 -- F1 [len=1.0]; C1 -- F2 [len=1.0]; C1 -- F3 [len=1.0]; C1 -- C2 [len=1.2]; C2 -- H_C2 [len=1.0]; C2 -- O_C2 [len=1.2]; O_C2 -- H_O [len=1.0]; C2 -- C3 [len=1.2]; C3 -- H1_C3 [len=1.0]; C3 -- H2_C3 [len=1.0]; C3 -- N_C3 [len=1.2]; N_C3 -- H_N [len=1.0]; N_C3 -- C_phen [len=1.2]; C_phen -- H1_C_phen [len=1.0]; C_phen -- H2_C_phen [len=1.0]; C_phen -- C_phen2 [len=1.2]; C_phen2 -- H1_C_phen2 [len=1.0]; C_phen2 -- H2_C_phen2 [len=1.0]; C_phen2 -- C_arom1 [len=1.2]; C_arom1 -- C_arom2 [len=1.2]; C_arom2 -- C_arom3 [len=1.2]; C_arom3 -- C_arom4 [len=1.2]; C_arom4 -- C_arom5 [len=1.2]; C_arom5 -- C_arom6 [len=1.2]; C_arom6 -- C_arom1 [len=1.2]; C_arom2 -- H_arom2 [len=1.0]; C_arom3 -- H_arom3 [len=1.0]; C_arom4 -- H_arom4 [len=1.0]; C_arom5 -- H_arom5 [len=1.0]; C_arom6 -- H_arom6 [len=1.0]; }
Caption: 2D representation of this compound.
Predicted Spectroscopic Profile
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Phenethyl Protons: Two triplets, each integrating to two protons, corresponding to the two methylene groups of the phenethyl moiety. The triplet adjacent to the aromatic ring would appear around δ 2.8-3.0 ppm, and the triplet adjacent to the nitrogen would be slightly downfield.
-
Propanol Backbone Protons:
-
The methine proton at C2 (CH-OH) is expected to be a multiplet around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons and the fluorine atoms.
-
The methylene protons at C3 (CH2-N) will likely appear as a multiplet around δ 2.9-3.3 ppm.
-
-
NH and OH Protons: These signals are typically broad and their chemical shifts are concentration and solvent dependent. The NH proton might appear in the range of δ 1.5-3.0 ppm, and the OH proton between δ 2.0-5.0 ppm. A D2O shake experiment would confirm these assignments by causing the disappearance of these peaks.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Signals for the aromatic carbons are expected in the region of δ 125-140 ppm.
-
Phenethyl Carbons: Two signals for the methylene carbons of the phenethyl group around δ 35-55 ppm.
-
Propanol Backbone Carbons:
-
The C1 carbon (CF3) will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm.
-
The C2 carbon (CH-OH) is expected to be a doublet of quartets due to coupling with the adjacent proton and the trifluoromethyl group, appearing around δ 70-75 ppm.
-
The C3 carbon (CH2-N) should appear around δ 50-60 ppm.
-
19F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be highly sensitive to the electronic environment.[7][8] Based on data for similar trifluoromethyl carbinols, the chemical shift is predicted to be in the range of δ -75 to -85 ppm relative to a standard like CFCl3.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
-
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm-1 corresponding to the stretching vibrations of the hydroxyl and secondary amine groups.
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm-1, while aliphatic C-H stretching will be observed just below 3000 cm-1.
-
C=C Stretching: Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm-1 region.
-
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm-1 region.[5]
-
C-O Stretching: The C-O stretching of the secondary alcohol will likely appear around 1050-1100 cm-1.
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 233. Fragmentation would likely involve cleavage of the C-C bonds of the propanol backbone and the phenethyl side chain. Common fragments would include the loss of the trifluoromethyl group, the phenethyl group, and water. High-resolution mass spectrometry would be essential to confirm the elemental composition of the parent ion and its fragments.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound involves the ring-opening of a suitable trifluoromethylated epoxide with phenethylamine.[10][11] This approach is a common and reliable method for the preparation of β-amino alcohols.[3][4]
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. d-nb.info [d-nb.info]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Properties, and Potential Applications
Introduction
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a fluorinated amino alcohol that belongs to the broader class of β-amino-α-trifluoromethyl alcohols. This class of compounds has garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity. The phenethylamine scaffold is a well-established pharmacophore present in a wide range of neuroactive compounds, including neurotransmitters and synthetic drugs. The combination of these two structural motifs in this compound suggests its potential as a novel therapeutic agent, likely targeting the central nervous system.
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential pharmacological relevance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel fluorinated compounds with potential therapeutic applications.
Synthetic Methodologies: A Focus on Ring-Opening Reactions
The most direct and efficient synthetic route to this compound involves the nucleophilic ring-opening of a trifluoromethylated epoxide with phenethylamine. This approach is a common and versatile method for the preparation of β-amino-α-trifluoromethyl alcohols.
Core Synthetic Strategy: Epoxide Ring-Opening
The key starting material for this synthesis is 1,1,1-trifluoro-2,3-epoxypropane . This electrophilic epoxide readily reacts with primary or secondary amines, such as phenethylamine , in a regioselective manner. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring, leading to the desired 3-amino-2-propanol derivative.
Conceptual Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis via epoxide ring-opening.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
1,1,1-Trifluoro-2,3-epoxypropane
-
Phenethylamine
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenethylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Epoxide: Cool the solution to 0 °C using an ice bath. Slowly add 1,1,1-trifluoro-2,3-epoxypropane (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Structural Elucidation and Physicochemical Properties
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₁H₁₄F₃NO | |
| Molecular Weight | 233.23 g/mol | |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 329.6 ± 42.0 °C (Predicted) | [3] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.07 ± 0.20 (Predicted) | [3] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenethyl group (aromatic protons and two ethylenic CH₂ groups) and the propanol backbone (CH₂ and CH protons). The protons adjacent to the fluorine-bearing carbon and the nitrogen atom will likely exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the phenethyl and propanol moieties, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, and strong C-F stretching bands.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Pharmacological Considerations and Potential Applications
The structural features of this compound suggest several potential pharmacological activities, primarily centered on the central nervous system.
Rationale for Potential Bioactivity:
-
Phenethylamine Core: The phenethylamine skeleton is a fundamental component of many psychoactive substances, including stimulants, hallucinogens, and anorectics.[4] This moiety is known to interact with various monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.
-
Trifluoromethyl Group: The introduction of a CF₃ group can significantly enhance the metabolic stability of the molecule by blocking potential sites of enzymatic oxidation.[5] This can lead to a longer duration of action and improved bioavailability. Furthermore, the high electronegativity of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
β-Amino Alcohol Moiety: This functional group is present in many biologically active compounds and can participate in hydrogen bonding interactions with receptors and enzymes.[6]
Potential Drug Development Pathway
Caption: A potential pathway for the development of the title compound as a therapeutic agent.
Potential Therapeutic Targets:
Based on the structure, potential therapeutic applications could include:
-
Central Nervous System Disorders: The phenethylamine core suggests potential activity as a modulator of monoamine neurotransmitter systems. This could be relevant for conditions such as depression, anxiety, ADHD, and neurodegenerative diseases.
-
Weight Management: Some phenethylamine derivatives have shown efficacy as appetite suppressants.[7]
-
Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can be involved in irreversible inhibition of certain enzymes.
Further research, including in vitro receptor binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This compound represents a synthetically accessible molecule with significant potential for drug discovery. Its hybrid structure, combining the neuroactive phenethylamine scaffold with the modulating effects of a trifluoromethyl group, makes it an intriguing candidate for further investigation. The synthetic route via epoxide ring-opening is straightforward and amenable to the generation of a library of derivatives for structure-activity relationship studies. While specific pharmacological data for this compound is currently limited in the public domain, the foundational knowledge of its constituent pharmacophores provides a strong rationale for its exploration as a novel therapeutic agent. Future research should focus on its detailed synthesis, full spectroscopic characterization, and comprehensive pharmacological evaluation to unlock its potential in medicinal chemistry.
References
-
ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. Retrieved from [Link]
- Dal Canto, F., & Togni, A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 585-595.
- Petasis, N. A., & Zavialov, I. A. (1997). A Facile Stereocontrolled Synthesis of anti-γ-(Trifluoromethyl)-β-amino Alcohols. Journal of the American Chemical Society, 119(2), 445-446.
-
ResearchGate. (n.d.). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]
- Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843.
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PubMed. (n.d.). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved from [Link]
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Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Retrieved from [Link]
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NIH. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of β-amino alcohol drugs. | Download Scientific Diagram. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Introduction
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a fluorinated amino alcohol of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering insights into the underlying chemical principles and practical experimental methodologies for researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. Two of the most viable and convergent pathways are:
-
Nucleophilic Ring-Opening of a Trifluoromethylated Epoxide: This highly efficient method involves the reaction of a suitable trifluoromethyl-substituted epoxide with phenethylamine.
-
N-Alkylation of Phenethylamine: This classic approach utilizes the reaction of phenethylamine with a trifluoromethylated propanol bearing a leaving group at the 3-position.
This guide will delve into the specifics of each of these pathways, providing both theoretical grounding and practical application.
Pathway 1: Nucleophilic Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane
This pathway is arguably the most direct and atom-economical approach to the target molecule. The core of this strategy lies in the reaction of a readily available trifluoromethylated epoxide with phenethylamine, where the amine acts as the nucleophile, opening the strained epoxide ring to form the desired β-amino alcohol.
Causality of Experimental Choices
The choice of 3,3,3-trifluoro-1,2-epoxypropane as the electrophile is strategic due to the high reactivity of the epoxide ring, which is further activated by the electron-withdrawing trifluoromethyl group. Phenethylamine is a primary amine and a potent nucleophile, readily attacking the less sterically hindered carbon of the epoxide. The regioselectivity of the ring-opening is generally high, with the nucleophile attacking the terminal carbon, leading to the desired 2-propanol isomer.
Experimental Protocol
Step 1: Synthesis of 3,3,3-Trifluoro-1,2-epoxypropane
While commercially available, 3,3,3-trifluoro-1,2-epoxypropane can be synthesized from 3-chloro-1,1,1-trifluoroacetone via a two-step reduction and cyclization process[1].
Step 2: Ring-Opening with Phenethylamine
-
To a solution of phenethylamine (1.2 equivalents) in a suitable solvent such as methanol or isopropanol, add 3,3,3-trifluoro-1,2-epoxypropane (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,3,3-Trifluoro-1,2-epoxypropane | [2][3][4] |
| Reagent | Phenethylamine | N/A |
| Solvent | Methanol or Isopropanol | N/A |
| Typical Yield | 80-95% | Estimated |
Visualization of Pathway 1
Caption: Nucleophilic ring-opening of a trifluoromethyl epoxide.
Pathway 2: N-Alkylation of Phenethylamine with 3-Bromo-1,1,1-trifluoro-2-propanol
This pathway represents a more traditional, yet effective, method for the formation of the C-N bond. It involves the substitution of a leaving group on a trifluoromethylated propanol backbone with phenethylamine.
Causality of Experimental Choices
The success of this pathway hinges on the selection of a good leaving group at the 3-position of the 1,1,1-trifluoro-2-propanol scaffold. Bromine is a common and effective choice[][6][7]. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-1,1,1-trifluoro-2-propanol
This starting material is commercially available but can also be synthesized if necessary.
Step 2: N-Alkylation of Phenethylamine
-
To a solution of phenethylamine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) in acetonitrile, add 3-bromo-1,1,1-trifluoro-2-propanol (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-1,1,1-trifluoro-2-propanol | [][6][7] |
| Reagent | Phenethylamine | N/A |
| Base | Potassium Carbonate or Triethylamine | N/A |
| Solvent | Acetonitrile | N/A |
| Typical Yield | 60-80% | Estimated |
Visualization of Pathway 2
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]
- 4. 3,3,3-Trifluoro-1,2-epoxypropane [webbook.nist.gov]
- 6. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
A Technical Guide for Researchers: Sourcing and Qualification of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol for Pharmaceutical Development
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth technical framework for researchers and drug development professionals on the sourcing, evaluation, and quality control of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol , a key building block in the synthesis of advanced pharmaceutical intermediates. We will move beyond a simple supplier list to establish a robust methodology for ensuring the quality, consistency, and reliability of this critical starting material, which directly impacts the integrity of downstream research and development.
Compound Profile: this compound
This molecule combines three structurally significant features: a trifluoromethyl group for metabolic blocking and electronic modulation, a secondary amine for forming salts and hydrogen bonding, and a hydroxyl group that introduces chirality and a further point for molecular interactions or derivatization. Its primary utility is as a specialized intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 400878-20-8 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₄F₃NO | |
| Molecular Weight | 233.23 g/mol | |
| Melting Point | 63-65 °C | ChemicalBook[3] |
| Boiling Point | 329.6±42.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.196±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 12.07±0.20 (Predicted) | ChemicalBook[3] |
The Imperative of Quality in Pharmaceutical Intermediates
In the highly regulated landscape of pharmaceutical manufacturing, the quality of an intermediate is not merely a parameter; it is the foundation of the final API's safety and efficacy.[4][5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over all starting materials.[5] According to ICH Q11, intermediates directly influence the critical quality attributes (CQAs) of the final API.[5] Consequently, the process of selecting a supplier for a compound like this compound must be treated as an extension of the research process itself—a critical step that ensures reproducibility and regulatory compliance.[6]
A failure to control intermediate quality can lead to:
-
Process Variability: Inconsistent yields and batch-to-batch deviations.[5]
-
Impurity Propagation: Uncharacterized impurities in the intermediate can be carried through the synthesis, complicating purification and potentially creating toxic byproducts.
-
Regulatory Delays: Insufficient documentation and quality control can lead to significant setbacks during regulatory filings.
Supplier Qualification: A Risk-Based Workflow
Sourcing a critical intermediate requires a systematic, evidence-based approach. The following workflow provides a self-validating system for qualifying a potential supplier, moving from initial screening to final approval.
Sources
Navigating the Handling of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: A Technical Guide for Researchers
This guide provides a detailed overview of the critical safety and handling protocols for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, a fluorinated amino alcohol derivative with potential applications in pharmaceutical and chemical research. As a Senior Application Scientist, the following content is synthesized from available chemical data and established best practices for handling analogous research compounds. The protocols and recommendations herein are designed to be self-validating, ensuring a culture of safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a chiral molecule with the linear formula C11H16F3NO. While comprehensive toxicological data for this specific compound is not extensively documented in publicly accessible literature, its structural motifs—a trifluoromethyl group, a secondary amine, and a secondary alcohol—necessitate a cautious approach.
Structural and Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H16F3NO | PubChem |
| Molecular Weight | 235.25 g/mol | PubChem |
| CAS Number | 135499-70-2 | PubChem |
| Predicted Boiling Point | 276.7±35.0 °C (at 760 mmHg) | Chemspider |
| Predicted Flash Point | 121.1±25.9 °C | Chemspider |
| Predicted Density | 1.185±0.06 g/cm³ | Chemspider |
The presence of the trifluoromethyl group can significantly alter the compound's metabolic stability and biological activity. Therefore, it should be handled with the assumption of potential biological activity and toxicity until proven otherwise.
Core Safety and Handling Protocols
The following protocols are based on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors and aerosols.
Experimental Workflow: Safe Handling in a Chemical Fume Hood
Caption: Workflow for handling this compound.
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE is critical and should be based on a thorough risk assessment.
-
Hand Protection: Nitrile gloves are recommended. Given the limited data on chemical compatibility, it is advisable to use double gloving, especially for prolonged handling.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
Logical Relationship: PPE Selection
Caption: Rationale for PPE selection based on compound hazards.
Storage and Waste Management
Proper storage and disposal are paramount to maintaining a safe laboratory environment.
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
Waste Disposal
All waste containing this compound, including contaminated consumables, should be collected in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Spills
In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Conclusion
The handling of this compound requires a proactive and informed approach to safety. While comprehensive data is limited, adherence to the principles of engineering controls, appropriate PPE, and strict protocols for storage and waste management will minimize risk and ensure the well-being of laboratory personnel. It is incumbent upon the researcher to conduct a thorough risk assessment prior to any experimentation and to consult their institution's EHS department for specific guidance.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol . In the absence of direct experimental data for this specific molecule, this document leverages a first-principles, analog-based approach to forecast its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This predictive framework is designed to empower researchers in identifying, characterizing, and quantifying this molecule in various experimental settings, from synthetic reaction monitoring to metabolic studies.
The structural complexity of this compound, incorporating a trifluoromethyl group, a secondary alcohol, a secondary amine, and a phenethyl moiety, gives rise to a unique and intricate spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous structure elucidation and for developing robust analytical methodologies. This guide will deconstruct the molecule into its constituent functional groups, analyze the spectroscopic properties of analogous compounds, and synthesize this information to construct a reliable predicted spectroscopic profile.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic predictions, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering for this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to exhibit a series of distinct multiplets, reflecting the unique electronic environment of each proton. The electron-withdrawing trifluoromethyl group is expected to exert a significant deshielding effect on adjacent protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-Ar (H8, H9, H10, H11, H12) | 7.20 - 7.40 | Multiplet | Aromatic protons of the phenethyl group. | |
| H2 | 4.10 - 4.30 | Multiplet | J(H2, H3a/b) ≈ 4-6 Hz, J(H2, F) ≈ 6-8 Hz | Deshielded by the adjacent -CF₃ and -OH groups. Coupled to the two diastereotopic protons on C3 and the three fluorine atoms on C1. |
| H5 | 2.90 - 3.10 | Triplet | J(H5, H6) ≈ 7-8 Hz | Methylene protons adjacent to the nitrogen atom. |
| H6 | 2.80 - 3.00 | Triplet | J(H6, H5) ≈ 7-8 Hz | Methylene protons adjacent to the aromatic ring. |
| H3a, H3b | 2.70 - 2.90 | Multiplet | J(H3a, H3b) ≈ 13-15 Hz, J(H3a/b, H2) ≈ 4-6 Hz | Diastereotopic methylene protons adjacent to the chiral center (C2) and the nitrogen atom. |
| H-N4 | Variable (1.0 - 3.0) | Broad Singlet | The chemical shift is concentration and temperature-dependent. Proton exchange may lead to a broad signal with no observable coupling.[1][2] | |
| H-O2 | Variable (1.5 - 4.0) | Broad Singlet | The chemical shift is dependent on concentration, temperature, and solvent. Proton exchange often results in a broad singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atoms on C1 and C2. The aromatic carbons will appear in the typical downfield region.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-Ar (C7, C8, C9, C10, C11, C12) | 126.0 - 140.0 | Aromatic carbons of the phenethyl group. | ||
| C1 | 123.0 - 127.0 | Quartet | J(C1, F) ≈ 280-290 Hz | Carbon of the trifluoromethyl group, split by the three fluorine atoms. |
| C2 | 68.0 - 72.0 | Quartet | J(C2, F) ≈ 30-35 Hz | Methine carbon bearing the hydroxyl group, deshielded and split by the trifluoromethyl group. |
| C3 | 55.0 - 59.0 | Methylene carbon adjacent to the nitrogen and the chiral center. | ||
| C5 | 50.0 - 54.0 | Methylene carbon adjacent to the nitrogen. | ||
| C6 | 36.0 - 40.0 | Methylene carbon adjacent to the aromatic ring. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CF₃ | -76 to -79 | Doublet of Doublets or Multiplet | J(F, H2) ≈ 6-8 Hz | The trifluoromethyl group is coupled to the vicinal proton H2.[3][4] |
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pathways are expected to be dominated by cleavage at the bonds alpha to the nitrogen and oxygen atoms.
| m/z | Predicted Fragment | Description |
| 235 | [C₁₁H₁₄F₃NO]⁺ | Molecular Ion (M⁺) |
| 216 | [M - F]⁺ | Loss of a fluorine atom. |
| 144 | [C₉H₁₂N]⁺ | Cleavage of the C2-C3 bond. |
| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage at the C-C bond adjacent to the nitrogen, a common fragmentation for phenethylamines.[5][6][7][8] |
| 105 | [C₇H₇O]⁺ | Cleavage of the C3-N4 bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the phenethyl group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity and Shape |
| 3200 - 3600 | O-H | Stretching | Strong, Broad |
| 3300 - 3500 | N-H | Stretching | Medium, Sharper than O-H |
| 3000 - 3100 | C-H (aromatic) | Stretching | Medium |
| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium to Strong |
| 1450 - 1600 | C=C (aromatic) | Stretching | Medium |
| 1000 - 1300 | C-F | Stretching | Strong |
| 1000 - 1250 | C-N | Stretching | Medium |
| 1000 - 1200 | C-O | Stretching | Strong |
Experimental Protocols for Spectroscopic Analysis
To validate these predictions and acquire high-quality experimental data, the following protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
To confirm the N-H and O-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H signals should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum over a wide spectral width (e.g., 0-220 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Acquire the spectrum with proton coupling to observe the splitting by H2.
-
Use a reference standard such as trifluorotoluene.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Electron Ionization (EI), use a direct insertion probe or a GC-MS system.
-
For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL and infuse into the mass spectrometer.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and fragment ions.
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimal in-source fragmentation.
-
-
Data Analysis:
-
Determine the elemental composition of the molecular ion and major fragment ions from the high-resolution data.
-
Propose fragmentation mechanisms based on the observed fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
This in-depth technical guide provides a robust, scientifically-grounded prediction of the spectroscopic data for this compound. By understanding the expected NMR, MS, and IR signatures, researchers and drug development professionals can more efficiently and accurately identify and characterize this compound. The provided experimental protocols offer a clear roadmap for obtaining high-quality data to confirm these predictions and to support further research and development efforts.
References
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1H– 1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from ACD/Labs website: [Link]
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). PubMed. Retrieved from [Link]
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Will the proton in NH group of secondary amines split due to adjacent protons? (2015, September 11). Retrieved from ResearchGate website: [Link]
- Infrared Spectroscopy. (n.d.).
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Ch 13 - Coupling - University of Calgary. (n.d.). Retrieved from University of Calgary website: [Link]
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How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022, July 31). Retrieved from YouTube website: [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. (2025, August 7). Retrieved from ResearchGate website: [Link]
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Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]
-
23.5: Spectroscopic Properties of Amines - Chemistry LibreTexts. (2021, July 31). Retrieved from Chemistry LibreTexts website: [Link]
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).
- ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Strona główna. (n.d.).
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Phenethylamine - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]
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IR: amines. (n.d.). Retrieved from [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum - Dummies. (2016, March 26). Retrieved from Dummies website: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved from MDPI website: [Link]
-
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from Chemistry LibreTexts website: [Link]
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-
Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
-
(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. (2025, October 16). Retrieved from ResearchGate website: [Link]
-
15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry - YouTube. (2018, September 20). Retrieved from YouTube website: [Link]
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The Duke NMR Center Coupling constants. (n.d.). Retrieved from [Link]
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Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder website: [Link]
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Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps website: [Link]
- 13C NMR Spectroscopy. (n.d.).
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.). Retrieved from KOPS website: [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from University of California, Santa Barbara website: [Link]
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An In-depth Technical Guide to the Potential Derivatives of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: A Scaffold for Novel Therapeutics
Abstract
The β-amino alcohol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a phenethylamine moiety and strategic fluorination, as seen in 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, a molecule of significant therapeutic potential emerges. This technical guide provides a comprehensive exploration of this core structure, proposing a rational framework for the design and synthesis of novel derivatives. Grounded in established principles of medicinal chemistry and supported by detailed experimental protocols, this document serves as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of this promising chemical entity. A critical insight from existing literature suggests that related N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein (CETP), offering a compelling starting point for derivative design and biological evaluation[1].
Introduction: The Strategic Convergence of Three Pharmacophores
The core molecule, this compound, represents a strategic amalgamation of three key pharmacophoric elements: the β-amino alcohol, the phenethylamine backbone, and a trifluoromethyl group. Each of these components contributes unique physicochemical and pharmacological properties, creating a synergistic foundation for drug design.
-
The β-Amino Alcohol Motif: This structural unit is prevalent in a wide range of pharmaceuticals, including beta-blockers, antiretrovirals, and anticancer agents. The vicinal arrangement of the amino and hydroxyl groups provides key hydrogen bonding interactions with biological targets and serves as a versatile handle for chemical modification.
-
The Phenethylamine Scaffold: As a foundational structure for numerous neurotransmitters and psychoactive compounds, the phenethylamine moiety imparts a propensity for interacting with a variety of receptors and transporters within the central nervous system and periphery.[2] Derivatives of phenethylamine have been explored for their effects on targets such as the dopamine transporter and serotonin receptors, highlighting the broad therapeutic potential of this chemical class.[3][4][5]
-
The Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
The convergence of these three motifs in this compound suggests a molecule with the potential for favorable pharmacokinetic properties and potent biological activity. The identification of related structures as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in cardiovascular disease, provides a strong rationale for the exploration of its derivative space.[1]
Derivatization Strategies: A Multi-pronged Approach to Unlocking Therapeutic Potential
The chemical architecture of this compound offers three primary sites for chemical modification: the secondary amine, the hydroxyl group, and the aromatic phenyl ring. A systematic exploration of derivatives at each of these positions can elucidate the structure-activity relationship (SAR) and lead to the identification of compounds with optimized therapeutic profiles.
Core [label="this compound", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Derivatives [label="N-Derivatives\n(Alkylation, Acylation, Sulfonylation)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Derivatives [label="O-Derivatives\n(Acylation, Alkylation)", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Phenyl_Derivatives [label="Phenyl Ring Derivatives\n(Electrophilic Aromatic Substitution)", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -> N_Derivatives [label="Secondary Amine Modification"]; Core -> O_Derivatives [label="Hydroxyl Group Modification"]; Core -> Phenyl_Derivatives [label="Aromatic Ring Modification"]; }
Figure 1: A schematic overview of the primary derivatization strategies for this compound.Modifications of the Secondary Amine: Exploring the Impact of N-Substitution
The secondary amine is a critical locus for interaction with biological targets and a prime site for derivatization. Modifications at this position can influence the molecule's basicity, steric bulk, and hydrogen bonding capacity, thereby modulating its pharmacological activity.
Rationale: Introducing a variety of alkyl and aryl substituents on the nitrogen atom can probe the steric and electronic requirements of the binding pocket of the target protein. For instance, increasing the lipophilicity with longer alkyl chains may enhance membrane permeability, while the introduction of aromatic rings could facilitate additional π-π stacking interactions.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) at a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.[6]
Rationale: The conversion of the secondary amine to an amide introduces a planar, hydrogen-bond accepting carbonyl group, which can significantly alter the molecule's binding mode and metabolic stability. This modification also removes the basicity of the nitrogen atom.
Experimental Protocol: Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.
-
Aqueous Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by recrystallization or flash column chromatography.[6][7][8]
Rationale: The synthesis of sulfonamides introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and engage in favorable interactions with the target protein. Sulfonamides are also known for their metabolic stability and ability to improve pharmacokinetic properties.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
-
Reaction Conditions: In a reaction vessel, combine the secondary amine (1 mmol) and the desired sulfonyl chloride (1 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation for the appropriate time, as determined by reaction monitoring.
-
Workup: After completion, treat the reaction mixture with n-hexane (15-20 mL) to precipitate the sulfonamide product.
-
Purification: Collect the solid product by filtration and wash with n-hexane. Further purification can be achieved by recrystallization.[9]
Table 1: Proposed N-Derivatives and Their Rationale
| Derivative Class | Reagent Example | Rationale for Synthesis | Potential Impact on Bioactivity |
| N-Alkyl | Propionaldehyde | Increase lipophilicity, explore steric limits of the binding pocket. | May enhance membrane permeability and binding affinity. |
| N-Benzyl | Benzaldehyde | Introduce aromatic ring for potential π-π interactions. | Could significantly alter binding mode and affinity. |
| N-Acetyl | Acetyl Chloride | Introduce hydrogen bond acceptor, remove basicity. | May improve metabolic stability and alter target engagement. |
| N-Benzoyl | Benzoyl Chloride | Introduce a larger aromatic amide for enhanced interactions. | Potential for increased binding affinity through aromatic interactions. |
| N-Mesyl | Methanesulfonyl Chloride | Introduce a small, polar sulfonamide group. | May improve solubility and hydrogen bonding capacity. |
| N-Tosyl | p-Toluenesulfonyl Chloride | Introduce a larger, aromatic sulfonamide for steric and electronic probing. | Could enhance binding affinity and provide a handle for further functionalization. |
Modifications of the Hydroxyl Group: Tuning Polarity and Lipophilicity
The secondary hydroxyl group is another key site for derivatization, offering the potential to modulate the molecule's polarity, lipophilicity, and ability to act as a hydrogen bond donor.
Core_OH [label="{ Core Molecule}|-OH"]; Acylation [label="{O-Acylation}|Ester Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="{O-Alkylation}|Ether Formation", fillcolor="#FBBC05", fontcolor="#202124"];
Core_OH:f0 -> Acylation [label="RCOCl, Base"]; Core_OH:f0 -> Alkylation [label="R-X, Base"]; }
Figure 2: Derivatization pathways for the hydroxyl group of the core molecule.Rationale: Esterification of the hydroxyl group can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active parent compound. This can improve oral bioavailability and modify the pharmacokinetic profile. Alternatively, the ester itself may exhibit unique biological activity.
Experimental Protocol: Chemoselective O-Acylation under Acidic Conditions
-
Reaction Setup: Dissolve the amino alcohol (1.0 equivalent) in a mixture of the acylating agent (e.g., acetic anhydride, 3.0 equivalents) and a strong acid catalyst (e.g., perchloric acid, 0.1 equivalents) at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the formation of the O-acylated product by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with a cold, saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by flash chromatography.[10]
Rationale: Conversion of the hydroxyl group to an ether can increase lipophilicity and remove the hydrogen bond donating capability. This can provide valuable insights into the importance of this hydrogen bond for target binding.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In an inert atmosphere, dissolve the amino alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add the alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ether by flash chromatography.
Modifications of the Phenyl Ring: Probing Aromatic Interactions
The phenethyl moiety's phenyl ring presents a canvas for electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents to probe electronic and steric effects on biological activity.
Rationale: The introduction of an acyl group onto the aromatic ring creates a ketone that can serve as a hydrogen bond acceptor and a handle for further functionalization. The position of acylation (ortho, meta, or para) will be directed by the existing activating/deactivating nature of the ethylamino-propanol substituent.
Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Complex Formation: In an inert atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), in an anhydrous solvent like dichloromethane. Add the acyl chloride (1.0 equivalent) dropwise at 0 °C to form the acylium ion precursor.[11][12][13]
-
Aromatic Substitution: Add the this compound derivative (1.0 equivalent) to the reaction mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aromatic ketone by column chromatography.
Table 2: Proposed Phenyl Ring Derivatives and Their Rationale
| Reaction Type | Reagent | Rationale for Derivatization | Expected Impact on Bioactivity |
| Nitration | HNO₃/H₂SO₄ | Introduce a nitro group for electronic modulation and as a precursor for an amino group. | May alter electronic properties and provide a new vector for functionalization. |
| Halogenation | Br₂/FeBr₃ | Introduce halogens to modulate lipophilicity and explore halogen bonding. | Can significantly impact binding affinity and metabolic stability. |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | Introduce an acetyl group for steric and electronic probing. | May introduce new hydrogen bonding interactions. |
Chiral Separation and Stereochemical Considerations
The core molecule contains a stereocenter at the 2-position of the propanol backbone. It is crucial to separate the enantiomers and evaluate their biological activity independently, as they may exhibit different pharmacological profiles.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Employ a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD, which have shown good enantioselectivity for β-amino alcohols.[1]
-
Mobile Phase Optimization: Develop a mobile phase typically consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios.
-
Analysis: Inject the racemic mixture onto the chiral column and monitor the elution profile using a UV detector. The two enantiomers should resolve into distinct peaks.
-
Preparative Separation: Scale up the analytical method to a preparative scale to isolate gram quantities of each enantiomer for further biological testing.
Conclusion and Future Directions
This compound is a strategically designed molecule with significant potential for the development of novel therapeutics, particularly in the context of CETP inhibition. This guide has outlined a rational and comprehensive approach to exploring its derivative space through modifications at the secondary amine, hydroxyl group, and phenyl ring. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of these novel compounds.
Future work should focus on the systematic synthesis and biological screening of the proposed derivatives. A thorough investigation of the structure-activity relationships will be critical for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, the elucidation of the binding mode of these compounds with their biological target through techniques such as X-ray crystallography will provide invaluable insights for further rational drug design.
References
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Chiral N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein. J Med Chem. 2002 Aug 29;45(18):3891-904. [Link]
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Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
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Microwave-assisted sulfonylation of amines. RSC Advances. [Link]
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Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. [Link]
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Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central. [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]
- Resolution of racemic amino acids.
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
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Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
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Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
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Friedel-Crafts Acylation. YouTube. [Link]
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Phenethylamine, 3-benzyloxy-2-fluoro-beta-hydroxy-. PubChem. [Link]
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Chiral resolution. Wikipedia. [Link]
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Electrophilic aromatic substitution. Wikipedia. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
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Friedel-Crafts Acylation. SynArchive. [Link]
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Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. PubMed Central. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]
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Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. PubMed. [Link]
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Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. PubMed. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
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3-Amino-1,1,1-trifluoropropan-2-ol. PubChem. [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
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Substituted phenethylamine. Grokipedia. [Link]
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Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
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3-Amino-1,1,1-Trifluoro-2-Propanol. Amerigo Scientific. [Link]
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22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. YouTube. [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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1,1,1-Trifluoro-3-phenylpropan-2-amine. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Introduction: The Significance of Chiral Fluorinated β-Amino Alcohols
The chiral 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, chiral trifluoromethylated β-amino alcohols, such as 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, are highly valuable building blocks for the development of next-generation therapeutics.
The primary challenge in the synthesis of these molecules lies in the precise control of the stereocenter bearing the hydroxyl group. This guide provides detailed application notes and validated protocols for two robust and highly stereoselective chemical strategies for the synthesis of this target molecule: (I) Asymmetric Reduction of a Prochiral Aminoketone and (II) Nucleophilic Ring-Opening of a Chiral Epoxide . Additionally, a brief overview of emerging (III) Biocatalytic Strategies is presented for industrial-scale applications.
Strategy I: Asymmetric Reduction of a Prochiral β-Aminoketone
This approach is one of the most direct and convergent methods. It involves the initial synthesis of a prochiral aminoketone precursor, which is then subjected to an enantioselective reduction to establish the desired stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and well-documented method for achieving high enantioselectivity in the reduction of various ketones, including those bearing trifluoromethyl groups.[1][2][3]
Logical Workflow: Strategy I
Caption: Workflow for Strategy I: Aminoketone synthesis and subsequent CBS reduction.
Experimental Protocol 1A: Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanone (Precursor)
This protocol describes the synthesis of the key aminoketone intermediate via nucleophilic substitution.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Phenethylamine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add phenethylamine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of 3-bromo-1,1,1-trifluoroacetone (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes. Caution: The starting bromoketone is a lachrymator. Handle in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aminoketone precursor.
Experimental Protocol 1B: Asymmetric Reduction via CBS Catalysis
This protocol details the enantioselective reduction of the aminoketone precursor to the target chiral alcohol. The choice of (R)- or (S)-CBS catalyst determines the final product stereochemistry.
Materials:
-
1,1,1-Trifluoro-3-(phenethylamino)-2-propanone (from Protocol 1A)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, BMS, ~10 M) or Borane-THF complex (BH₃·THF, 1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Add anhydrous THF to dilute the catalyst (to approx. 0.1 M). Cool the solution to 0 °C.
-
Slowly add the borane reagent (BH₃·SMe₂, 0.6 eq) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to allow for complex formation.[4]
-
In a separate flask, dissolve the aminoketone precursor (1.0 eq) in anhydrous THF.
-
Cool the catalyst-borane complex to -30 °C.
-
Add the solution of the aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction at -30 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, quench the reaction by the slow, dropwise addition of methanol at -30 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate and 1 M HCl. Separate the layers.
-
Wash the organic layer with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography to yield the enantiomerically enriched amino alcohol. Enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis of a Mosher ester derivative.
Mechanism of the CBS Reduction
The high enantioselectivity of the CBS reduction stems from a highly organized, six-membered ring transition state.[1][4][5]
Caption: The borane coordinates to the catalyst's nitrogen, activating it. The ketone then coordinates to the catalyst's boron from its less sterically hindered face, leading to a face-selective hydride transfer.
Data Summary: CBS Reduction
| Parameter | Typical Value | Causality & Insight |
| Catalyst Loading | 5-10 mol% | Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates. |
| Reducing Agent | BH₃·SMe₂ or BH₃·THF | Borane complexes are the active hydride source. BMS is often preferred for its stability. |
| Solvent | THF | Aprotic and coordinates well with borane. Must be anhydrous to prevent quenching.[4] |
| Temperature | -40 °C to 0 °C | Lower temperatures are critical for maximizing enantioselectivity by favoring the ordered transition state. |
| Typical Yield | 85-95% | Generally high-yielding reaction. |
| Typical e.e. | >95% | Excellent enantioselectivity is a hallmark of the CBS reduction for many ketone types.[1][3] |
Strategy II: Nucleophilic Ring-Opening of a Chiral Epoxide
This classic strategy relies on creating a stereocenter in an achiral precursor via asymmetric epoxidation, followed by a stereospecific Sɴ2 ring-opening reaction with an amine nucleophile. The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides reliable access to chiral 2,3-epoxyalcohols from allylic alcohols with predictable stereochemistry.[6][7][8]
Logical Workflow: Strategy II
Caption: Workflow for Strategy II: Sharpless epoxidation followed by aminolysis.
Experimental Protocol 2A: Sharpless Asymmetric Epoxidation
This protocol describes the synthesis of the chiral epoxide intermediate from the corresponding trifluoromethylated allylic alcohol.
Materials:
-
3,3,3-Trifluoro-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)
-
Powdered 3Å or 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aqueous solution of NaOH cooled to 0 °C
Procedure:
-
Activate molecular sieves by heating under vacuum.
-
To a flame-dried, three-necked flask under argon, add anhydrous CH₂Cl₂ (approx. 0.5 M) and powdered molecular sieves (approx. 0.5 g per 10 mmol substrate). Cool to -20 °C.
-
Add L-(+)- or D-(-)-diethyl tartrate (0.06 eq) via syringe.
-
Add titanium(IV) isopropoxide (0.05 eq) via syringe. The solution should turn yellow. Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol, 3,3,3-trifluoro-2-propen-1-ol (1.0 eq), dropwise.
-
Add tert-butyl hydroperoxide (1.5 eq) dropwise, keeping the internal temperature below -15 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
For workup, add 2 mL of water per 10 mL of reaction volume and stir for 1 hour while warming to room temperature.
-
Filter the mixture through Celite®, washing the pad thoroughly with CH₂Cl₂.
-
Concentrate the filtrate. The crude epoxide can be purified by flash chromatography if necessary, but is often used directly in the next step. The stereochemical outcome is highly predictable: (+)-DET gives one enantiomer, while (-)-DET gives the other.[6]
Experimental Protocol 2B: Epoxide Ring-Opening with Phenethylamine
This protocol details the regioselective and stereospecific opening of the chiral epoxide with phenethylamine. The reaction proceeds via an Sɴ2 mechanism, resulting in inversion of stereochemistry at the site of attack.
Materials:
-
Chiral 2-(Trifluoromethyl)oxirane-2-methanol (from Protocol 2A)
-
Phenethylamine
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the crude chiral epoxide (1.0 eq) in ethanol (approx. 0.3 M).
-
Add phenethylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
The residue can be redissolved in ethyl acetate and washed with dilute acid (e.g., 0.1 M HCl) to remove excess phenethylamine, followed by a wash with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization. The ring-opening is expected to occur at the less-hindered carbon, affording the desired 1,2-amino alcohol.[9]
Data Summary: Epoxidation and Ring-Opening
| Step | Parameter | Typical Value | Causality & Insight |
| Epoxidation | Catalyst System | Ti(OⁱPr)₄ / DET | The chiral titanium-tartrate complex is the active catalyst that directs the facial selectivity of the epoxidation.[10][11] |
| Temperature | -20 °C | Low temperature is crucial for high enantioselectivity. | |
| Yield | 70-90% | The reaction is generally efficient for a wide range of allylic alcohols. | |
| e.e. | >90% | The Sharpless epoxidation is renowned for its high and predictable enantioselectivity.[8] | |
| Ring-Opening | Nucleophile | Phenethylamine | Primary amines are effective nucleophiles for opening epoxides. |
| Regioselectivity | Attack at C3 | The nucleophile attacks the less sterically hindered carbon of the epoxide ring. | |
| Stereochemistry | Inversion (Sɴ2) | The reaction proceeds with inversion of configuration at the electrophilic carbon. | |
| Yield | 80-95% | Aminolysis of epoxides is typically a high-yielding transformation. |
Strategy III: Overview of Biocatalytic Approaches
For large-scale and sustainable synthesis, biocatalysis offers a powerful alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature, neutral pH) and often exhibit near-perfect stereo- and regioselectivity.
Conceptual Biocatalytic Routes
Caption: Two potential biocatalytic routes to the target molecule.
-
Ketoreductases (KREDs): A vast number of commercially available KREDs can reduce ketones with high enantioselectivity.[12][13] A screening approach using a KRED kit against the aminoketone precursor from Strategy I would be a highly effective method to identify an enzyme that produces the desired (R)- or (S)-alcohol. These enzymes often show excellent tolerance for fluorinated substrates.[14]
-
Transaminases (TAs): ω-Transaminases are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[15][16] While this route doesn't directly yield the target amino alcohol, it could be used to asymmetrically synthesize a chiral amine intermediate from a corresponding ketone, which is then further elaborated. The use of TAs for bulky trifluoromethyl ketones is well-documented.[17][18]
While detailed protocols for these biocatalytic transformations are highly substrate-specific and typically require initial screening and optimization, they represent the state-of-the-art for green and efficient chiral synthesis at an industrial scale.
References
-
Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. [Link]
-
ResearchGate. (2021). (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]
-
PubMed. (2007). Chemo- And Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Graz University of Technology. (n.d.). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. [Link]
-
Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]
-
ACS Publications. (n.d.). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
ScholarWorks@UAk. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]
-
ResearchGate. (n.d.). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [https://www.researchgate.net/publication/231575815_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
ResearchGate. (n.d.). Transaminases for chiral amine synthesis. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. [Link]
-
The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]
-
National Institutes of Health. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]
- Google Patents. (n.d.). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
ResearchGate. (n.d.). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. [Link]
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Application Note & Protocol: Enantioselective Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide details a robust and highly selective synthetic strategy centered on the catalytic asymmetric ring-opening of a trifluoromethylated epoxide. We will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step protocol, and present methods for the characterization of the final product. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Significance of Fluorinated Chiral Amino Alcohols
Chiral β-amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and are also employed as ligands in asymmetric catalysis.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these structures can lead to significant enhancements in metabolic stability, binding affinity, and lipophilicity of the parent molecule.[1] this compound, with its two stereocenters, represents a valuable scaffold for the development of novel therapeutics. The challenge, however, lies in the stereocontrolled synthesis of this molecule to isolate the desired enantiomer, as different stereoisomers can exhibit vastly different biological activities.
The strategy outlined herein focuses on the highly efficient and enantioselective aminolysis of a prochiral trifluoromethylated epoxide, catalyzed by a chiral metal-salen complex. This method offers a direct and reliable route to the target compound with excellent stereocontrol.
Synthetic Strategy: A Two-Step Approach
Our synthetic approach is a two-step process that begins with the formation of a key intermediate, 3,3,3-trifluoro-1,2-epoxypropane, followed by a catalytic asymmetric ring-opening with phenethylamine.
Scheme 1: Overall Synthetic Route
Caption: Overall synthetic pathway.
This strategy is advantageous due to the commercial availability of the starting material and the high levels of enantioselectivity achievable in the key ring-opening step.
Experimental Protocols
Step 1: Synthesis of 3,3,3-Trifluoro-1,2-epoxypropane
The synthesis of the trifluoromethylated epoxide is achieved through the epoxidation of 3,3,3-trifluoropropene using meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,3,3-trifluoropropene (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve m-CPBA (1.2 eq) in DCM and add it dropwise to the stirred solution of the alkene over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 3,3,3-trifluoro-1,2-epoxypropane as a colorless liquid.
Step 2: Enantioselective Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane
The key enantioselective step involves the ring-opening of the synthesized epoxide with phenethylamine, catalyzed by a chiral (salen)Co(III) complex. The use of such catalysts in the asymmetric ring-opening of epoxides is well-established and provides excellent enantiocontrol.[2][3]
Table 1: Reaction Parameters for Asymmetric Ring-Opening
| Parameter | Value |
| Epoxide | 3,3,3-Trifluoro-1,2-epoxypropane |
| Nucleophile | Phenethylamine |
| Catalyst | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) |
| Co-catalyst | Acetic Acid |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
Protocol:
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, add the (R,R)-(salen)Co(II) catalyst (0.02 eq). Add glacial acetic acid (0.02 eq) and stir the resulting suspension in air for 1 hour to generate the active Co(III) species.
-
Reaction Setup: To the activated catalyst, add tert-butyl methyl ether (TBME, 0.5 M). Add 3,3,3-trifluoro-1,2-epoxypropane (1.0 eq) followed by the dropwise addition of phenethylamine (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the consumption of the epoxide by gas chromatography (GC) or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (R)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol.
Mechanistic Insights
The enantioselectivity of the ring-opening reaction is dictated by the chiral salen-cobalt catalyst. The proposed mechanism involves the coordination of the epoxide to the cobalt center, which activates it towards nucleophilic attack. The chiral ligand environment then directs the approach of the amine nucleophile to one of the two enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified catalytic cycle.
Characterization
The synthesized (R)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol should be characterized by standard analytical techniques to confirm its structure and purity.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the trifluoromethyl, methylene, methine, and aromatic protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the CF3 carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| Mass Spec (HRMS) | Calculated m/z for C11H14F3NO should match the observed value. |
| Chiral HPLC | Determination of enantiomeric excess (ee) by comparison with a racemic standard. |
Safety Considerations
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
3,3,3-Trifluoropropene is a flammable gas.
-
Phenethylamine is corrosive.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
The protocol described provides a reliable and highly enantioselective method for the synthesis of this compound. The key to this synthesis is the catalytic asymmetric ring-opening of a trifluoromethylated epoxide, which offers excellent control over the stereochemical outcome. This application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient production of this important chiral building block.
References
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159–2162. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159–2162. [Link]
-
Alimardanov, A., et al. (2018). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Nature Communications, 9(1), 1-9. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159–2162. [Link]
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of chemical research, 33(6), 421-431. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). Enantioselective epoxidation of allylic alcohols: (2S,3S)-3-propyloxiranemethanol. Organic Syntheses, 63, 66. [Link]
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Kalow, J. A., & Doyle, A. G. (2010). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. Journal of the American Chemical Society, 132(10), 3268-3269. [Link]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Cepanec, I., Litvic, M., Mikuldas, H., Bartolincic, A., & Vinkovic, V. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. [Link]
-
Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 101(23), 7154-7156. [Link]
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299. [Link]
-
Wikipedia contributors. (2023, November 13). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Retrieved January 17, 2026, from [Link]
Sources
Application Notes and Protocols for the Purification of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Introduction: The Critical Role of Purity for a Bioactive Fluorinated Amino Alcohol
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a chiral fluorinated amino alcohol. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a molecule of interest for pharmaceutical and agrochemical research. Furthermore, as a chiral compound, its biological activity is likely stereospecific, meaning one enantiomer may be significantly more active or have a different physiological effect than the other.[1]
This guide provides a comprehensive overview of robust methodologies for the purification of this compound, addressing both the removal of synthetic impurities and the separation of its enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles to empower effective and adaptable purification strategies.
Understanding the Impurity Profile: A Predictive Approach
A logical purification strategy begins with an understanding of the potential impurities. A common and efficient synthesis of β-amino alcohols involves the ring-opening of an epoxide with an amine. In the case of this compound, this would typically involve the reaction of 1,1,1-trifluoro-2,3-epoxypropane with phenethylamine.
Based on this synthetic route, the following impurities can be anticipated in the crude product:
-
Unreacted Starting Materials: Residual phenethylamine and potentially unreacted epoxide.
-
Di-substituted Byproduct: The secondary amine product can react with another molecule of the epoxide.
-
Regioisomer: Nucleophilic attack of the amine on the other carbon of the epoxide ring, though likely a minor product due to steric and electronic factors.
The purification methods detailed below are designed to effectively separate the target compound from these and other potential minor impurities.
Part 1: Achiral Purification - Isolating the Racemic Compound
Prior to chiral separation, it is essential to isolate the racemic this compound from the bulk of the synthetic impurities. Flash column chromatography and crystallization are the primary methods for this stage of purification.
Method 1: Flash Column Chromatography on Deactivated Silica Gel
The basicity of the amino group in the target molecule can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, peak tailing, and even degradation of the compound on the column. To mitigate these issues, the silica gel should be deactivated with a tertiary amine, such as triethylamine (TEA).[2][3]
Protocol 1: Flash Chromatography with Triethylamine-Treated Silica Gel
Objective: To remove non-basic and less polar impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane (or heptane)
-
Ethyl acetate
-
Methanol
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
-
Due to the polarity of the amino alcohol, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
-
Once a suitable solvent ratio is identified, add 1% (v/v) of TEA to the mobile phase to improve the peak shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing 1% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica gel. This ensures the silica is fully deactivated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified racemic this compound.
-
Expected Recovery: Typical recoveries for flash chromatography range from 70-95%, depending on the purity of the crude material and the separation efficiency.
Method 2: Purification by Recrystallization
Crystallization is a powerful technique for purifying solid compounds.[4][5] Given that this compound has a melting point of 63-65°C, it is a suitable candidate for this method. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Protocol 2: Recrystallization of Racemic this compound
Objective: To obtain a highly pure crystalline solid of the racemic compound.
Materials:
-
Purified racemic this compound (from chromatography or a relatively clean crude product)
-
A range of solvents for screening (e.g., hexane, ethyl acetate, isopropanol, ethanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound (20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this temperature.
-
Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Common pairs include ethyl acetate/hexane and ethanol/water.
-
-
Dissolution:
-
Place the bulk of the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Expected Recovery: The recovery from crystallization is highly dependent on the solubility of the compound in the chosen solvent at low temperatures. A recovery of 60-85% is often considered good.[6][7]
Part 2: Chiral Separation - Resolving the Enantiomers
The separation of enantiomers is most commonly achieved by chiral High-Performance Liquid Chromatography (HPLC).[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Method 3: Enantioselective HPLC
For trifluoromethyl-substituted alcohols and amino alcohols, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® columns), have proven to be highly effective.[9]
Protocol 3: Chiral HPLC Method Development
Objective: To resolve the enantiomers of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phases: A good starting point would be to screen Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) columns.
Materials:
-
Racemic this compound
-
HPLC-grade n-hexane (or heptane)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol
-
Diethylamine (DEA) or Triethylamine (TEA) (for normal phase)
-
Trifluoroacetic acid (TFA) (if exploring polar organic or reversed-phase modes)
Procedure:
-
Initial Screening in Normal Phase:
-
Prepare a mobile phase of n-hexane/IPA (90:10, v/v).
-
For basic compounds like the target molecule, add 0.1% (v/v) DEA or TEA to the mobile phase to improve peak shape.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detector to a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Inject a 1 mg/mL solution of the racemic compound.
-
If no separation is observed, screen with a mobile phase of n-hexane/ethanol (90:10, v/v) with 0.1% DEA.
-
-
Method Optimization:
-
If partial separation is achieved, optimize the resolution by adjusting the ratio of the alcohol modifier. Decreasing the percentage of alcohol generally increases retention and can improve resolution.
-
The choice of alcohol (IPA vs. ethanol) can significantly impact selectivity.
-
Temperature can also be a valuable parameter for optimization. Lowering the column temperature often enhances enantioselectivity.
-
-
Data Analysis:
-
Calculate the separation factor (α) and resolution (Rs) to quantify the separation quality. A baseline separation is typically indicated by an Rs value ≥ 1.5.[9]
-
The enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.
-
Table 1: Starting Conditions for Chiral HPLC Screening
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/IPA (90:10) + 0.1% DEA | n-Hexane/Ethanol (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Ambient |
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound requires a systematic, multi-step approach. An initial achiral purification by flash chromatography on deactivated silica gel is recommended to remove the bulk of synthetic impurities, followed by recrystallization to obtain a highly pure racemic solid. Subsequent chiral separation by HPLC on a polysaccharide-based chiral stationary phase can then be employed to resolve the enantiomers. The protocols provided herein serve as a robust starting point for developing a tailored purification strategy that meets the stringent purity requirements for downstream applications in research and development.
References
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem Technical Support Center.
- University of California, Los Angeles. (n.d.).
- Reddit. (2019).
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminochromanols. BenchChem.
- Phenomenex. (n.d.).
- Biotage. (2023).
- Chemistry LibreTexts. (2022). 3.4D: The Unavoidable Loss of Recovery.
- NIH. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
- Sigma-Aldrich. (n.d.).
- SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Chemistry LibreTexts. (2022). 3.4D: The Unavoidable Loss of Recovery.
- PharmaCompass. (n.d.). n-benzyl-n-methyl ethanol amine.
- NIH. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- VTechWorks. (n.d.).
- NIH. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
- Sigma-Aldrich. (n.d.). 2- benzyl(methyl)amino ethanol.
- PubChem. (n.d.). N-Benzyl-N-methylethanolamine.
- ResearchGate. (2021). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho -phthalaldehyde and chiral thiols.
- American Chemical Society. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
Sources
- 1. store.usp.org [store.usp.org]
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide: Comprehensive Characterization of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol . This molecule, containing a trifluoromethyl group, a secondary amine, a phenyl ring, and a chiral center, requires a multi-faceted analytical approach for unambiguous characterization. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering both the theoretical rationale and practical, step-by-step protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. All methodologies are designed to be self-validating in accordance with ICH Q2(R1) principles.[1][2][3][4]
Introduction and Rationale
This compound is a fluorinated β-amino alcohol. The incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. As a chiral molecule, the stereochemistry at the C2 position is critical, as enantiomers often exhibit different pharmacological and toxicological profiles.
Therefore, a robust and integrated analytical strategy is essential to confirm the chemical identity, quantify impurities, and determine the enantiomeric excess of the target compound. This guide explains the causality behind the selection of each analytical technique and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Integrated Analytical Workflow
A complete characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple orthogonal methods. The workflow below illustrates a logical progression from initial identity confirmation to detailed purity and stereochemical analysis.
Sources
"1,1,1-Trifluoro-3-(phenethylamino)-2-propanol" NMR analysis
Title: A Comprehensive Guide to the Multinuclear NMR Analysis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Abstract: This document provides a detailed guide for the complete structural elucidation of this compound using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, and 2D), and an in-depth analysis of the expected spectral features. This guide is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering insights into the causal relationships between molecular structure and NMR observables, particularly concerning the influence of the trifluoromethyl group, the chiral center, and exchangeable protons.
Introduction and Scientific Context
This compound is a fluorinated amino alcohol. Molecules within this class are significant scaffolds in medicinal chemistry, often investigated for their potential as beta-blockers or other pharmacologically active agents. The presence of a trifluoromethyl (CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
Accurate structural verification and purity assessment are paramount. NMR spectroscopy is the definitive tool for this purpose. However, the analysis of this specific molecule presents several interesting challenges and learning opportunities:
-
Chirality: The stereocenter at the C2 position induces magnetic inequivalence (diastereotopicity) in adjacent methylene protons.
-
Fluorine Coupling: The CF₃ group introduces complex spin-spin couplings that are observable in ¹H, ¹³C, and ¹⁹F spectra, providing rich structural information.[1][2]
-
Labile Protons: The hydroxyl (-OH) and amine (-NH) protons are exchangeable, leading to concentration and solvent-dependent chemical shifts and multiplicities.[3][4]
This guide explains the rationale behind the analytical choices required to navigate these features and achieve an unambiguous structural assignment.
Molecular Structure and Key NMR-Active Nuclei
To effectively interpret the NMR spectra, it is crucial to first identify the unique chemical environments of each proton, carbon, and fluorine nucleus.

Figure 1. Chemical Structure with Labeled Nuclei.
The diagram below illustrates the connectivity and the key coupling relationships that will define the appearance of the NMR spectra.
Experimental Protocols
Protocol: Sample Preparation
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for general organic structure elucidation. However, to observe coupling to the -OH and -NH protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the rate of proton exchange.[3][5]
Materials:
-
This compound (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
Internal Standard (e.g., Tetramethylsilane (TMS), 0 ppm)
-
5 mm NMR tube
-
Pipettes, vial
Procedure:
-
Weigh approximately 5-10 mg of the analyte into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent containing TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a 5 mm NMR tube.
-
For confirmation of -OH and -NH peaks, acquire a preliminary ¹H NMR spectrum. Then, add 1-2 drops of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.[6]
Protocol: NMR Data Acquisition
These are general parameters for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | ¹⁹F NMR |
| Spectrometer Freq. | 400 MHz | 101 MHz | 376 MHz |
| Pulse Program | zg30 | zgpg30 | zg |
| Solvent | CDCl₃ / DMSO-d₆ | CDCl₃ / DMSO-d₆ | CDCl₃ / DMSO-d₆ |
| Sweep Width | -2 to 12 ppm | -10 to 220 ppm | -50 to -100 ppm (typical) |
| Acquisition Time | ~4 s | ~1.5 s | ~1 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16 | 1024 | 64 |
| Temperature | 298 K | 298 K | 298 K |
Rationale for 2D NMR: For an unambiguous assignment, especially of the diastereotopic protons and the phenethyl moiety, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks (e.g., connecting H2, H3a, and H3b).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting molecular fragments.
Spectral Interpretation: A Predictive Analysis
The following tables summarize the predicted NMR data. Chemical shifts (δ) are referenced to TMS (0 ppm) for ¹H and ¹³C, and CFCl₃ (0 ppm) for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).
Predicted ¹H NMR Data
| Assignment | Label | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Notes |
| Aromatic Protons | H6-H11 | 7.20 - 7.40 | Multiplet (m) | - | 5H total. Complex pattern typical of a monosubstituted benzene ring. |
| Methine Proton | H2 | ~4.0 - 4.5 | Multiplet (m) or ddd | ²JHF, ³JHH | Deshielded by -OH and the CF₃ group. Will be coupled to H3a, H3b, and the three ¹⁹F nuclei. |
| Methylene Protons | H3a, H3b | ~2.8 - 3.2 | Diastereotopic m | ²JHH, ³JHH | Magnetically inequivalent due to the C2 chiral center. Will show geminal coupling to each other and vicinal coupling to H2. |
| Methylene Protons | H4, H5 | ~2.7 - 3.0 | Multiplets (m) | ³JHH | Two overlapping signals, each integrating to 2H, forming the ethyl bridge. |
| NH Proton | H-N | 1.0 - 5.0 (broad s) | Broad singlet (s) | - | Position and shape are highly dependent on solvent, concentration, and temperature.[7] Confirmed by D₂O exchange. |
| OH Proton | H-O | 0.5 - 6.0 (broad s) | Broad singlet (s) | - | Position and shape are highly dependent on solvent, concentration, and temperature.[7] Confirmed by D₂O exchange. |
Predicted ¹³C{¹H} NMR Data
| Assignment | Label | Expected δ (ppm) | Multiplicity (due to ¹⁹F) | Expected J_CF (Hz) | Notes |
| Trifluoromethyl Carbon | C1 | ~125 | Quartet (q) | ¹J_CF ≈ 280-290 | Strong deshielding and large one-bond C-F coupling are characteristic.[8] |
| Methine Carbon | C2 | ~70 | Quartet (q) | ²J_CF ≈ 30-35 | Coupled to the three fluorine atoms over two bonds. |
| Methylene Carbon | C3 | ~55 | Quartet (q) or t | ³J_CF ≈ 1-5 | May show small three-bond coupling to the fluorine atoms. |
| Methylene Carbons | C4, C5 | ~52, ~36 | Singlet (s) | - | Standard aliphatic chemical shifts for the phenethyl group. |
| Aromatic Carbons | C6-C11 | 126 - 140 | Singlets (s) | - | C6 (ipso) will be quaternary and have a lower intensity. C7-C11 will be stronger signals. |
Predicted ¹⁹F NMR Data
The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single resonance signal.
| Assignment | Label | Expected δ (ppm) | Multiplicity (due to ¹H) | Expected J_HF (Hz) | Notes |
| Trifluoromethyl Group | 3 x F | -70 to -80 | Doublet of triplets (dt) | ²J_HF ≈ 7-8, ³J_HF ≈ 1-2 | The signal will be split into a doublet by the H2 proton (two bonds away) and each peak of the doublet further split into a triplet by the two equivalent H3 protons (three bonds away), assuming free rotation. |
Validation Workflow
A robust analysis follows a logical progression to ensure the final structure is validated by multiple, corroborating pieces of evidence.
Conclusion
The multinuclear NMR analysis of this compound is a comprehensive exercise in modern structure elucidation. By leveraging a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of the molecular structure can be achieved. The key spectral signatures—including the diastereotopicity of methylene protons, extensive heteronuclear coupling involving the CF₃ group, and the characteristic behavior of labile protons—serve as powerful diagnostic markers. The protocols and predictive data outlined in this guide provide a robust framework for researchers to successfully characterize this molecule and other structurally related fluorinated compounds.
References
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
-
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
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Matei, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5424. [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine. [Link]
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Matei, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4335-4345. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. [Link]
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Kim, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Bunnelle, W. H., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 57(9), 3827-3840. [Link]
-
Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. [Link]
-
Matei, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13, 4335-4345. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]
-
Kim, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
-
Nugent, G. L., & Williams, J. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 549-560. [Link]
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Abraham, R. J., et al. (2011). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 49(11), 711-720. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]
-
Allery, A. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Save My Exams. (n.d.). Proton (1H) NMR Spectroscopy. [Link]
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Wang, C., et al. (2019). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Communications Chemistry, 2(1), 1-8. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-708. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Application Note: Mass Spectrometric Analysis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This compound is of significant interest to researchers in drug development and related fields. A thorough understanding of its mass spectrometric behavior is crucial for its accurate identification and quantification in various matrices. This document outlines the foundational principles of its fragmentation, provides step-by-step experimental protocols, and presents expected data to guide researchers in their analytical endeavors.
Introduction
This compound is a fluorinated analogue of compounds often investigated in pharmaceutical research due to their potential biological activities, structurally related to beta-blockers. The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[1] This application note details the predicted electron ionization (EI) mass spectrometry behavior of this compound and provides a protocol for its analysis, which can be adapted for various mass spectrometric platforms, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Predicted Mass Spectrometry Fragmentation Profile
While an experimentally verified mass spectrum for this compound is not widely available in public databases, its fragmentation pattern under electron ionization can be predicted based on the established principles of mass spectrometry for fluorinated compounds, amines, and alcohols.[2][3][4] The trifluoromethyl group, the hydroxyl group, and the phenethylamino moiety are all expected to influence the fragmentation pathways.
The molecular ion ([M]•+) is anticipated to undergo several key fragmentation reactions:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
-
Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon is prone to cleavage, leading to the formation of a tropylium ion or a related stable carbocation.[3]
-
Loss of Water: The presence of a hydroxyl group makes the molecule susceptible to dehydration, especially under thermal conditions in a GC inlet.[3]
-
Cleavage adjacent to the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF3 group will influence fragmentation in its vicinity.
A summary of the proposed major fragments is presented in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 249 | [C11H14F3NO]•+ | Molecular Ion [M]•+ |
| 148 | [C9H10N]+ | α-cleavage at the C-C bond adjacent to the nitrogen |
| 105 | [C8H9]+ | Benzylic cleavage with loss of the aminopropanol side chain |
| 91 | [C7H7]+ | Tropylium ion, a common fragment from phenethyl groups |
| 77 | [C6H5]+ | Phenyl cation |
Experimental Protocols
This section provides a detailed workflow for the analysis of this compound by GC-MS. For LC-MS analysis, the sample preparation would be similar, but the chromatography and ionization method would differ.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade dichloromethane
-
Anhydrous sodium sulfate
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
GC-MS grade helium
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with methanol to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
Sample Extraction (from a matrix): For analysis from a biological matrix, a liquid-liquid extraction or solid-phase extraction protocol would be necessary. A generic liquid-liquid extraction would involve basifying the aqueous sample, extracting with an organic solvent like dichloromethane, and then drying the organic layer over anhydrous sodium sulfate.
-
Derivatization (for GC-MS): To improve the volatility and thermal stability of the analyte, derivatization of the hydroxyl and secondary amine groups is recommended.[5][6]
-
Evaporate 100 µL of the methanolic standard or sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Visualization of Experimental Workflow and Fragmentation
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation pathway.
Data Interpretation and Troubleshooting
The resulting mass spectrum should be carefully examined for the presence of the molecular ion and the predicted fragment ions. The relative abundances of these ions will provide structural information. The use of a high-resolution mass spectrometer would allow for the determination of the elemental composition of the ions, further confirming their identity.[5][6]
Potential Issues and Solutions:
-
No or weak molecular ion peak: This is common for compounds that fragment readily. The use of softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) in an LC-MS setup can help in observing the molecular ion.
-
Tailing peaks in GC: This can be due to the polar nature of the amine and hydroxyl groups. Derivatization, as described in the protocol, should mitigate this issue.
-
Matrix interferences: When analyzing complex samples, co-eluting compounds can interfere with the analysis. Optimizing the chromatographic separation or using tandem mass spectrometry (MS/MS) can enhance selectivity.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using the protocols and principles outlined in this application note. While the provided fragmentation pathway is predictive, it is based on sound chemical principles and data from analogous structures. This guide serves as a robust starting point for researchers, enabling them to develop and validate methods for the identification and quantification of this and related fluorinated compounds.
References
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PubChem. 3,3,3-Trifluoro-1-propanol. National Center for Biotechnology Information. [Link]
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Journal of the American Society for Mass Spectrometry. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. [Link]
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Gonçalves, R. et al. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central. [Link]
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Lee, C. R., et al. Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). ResearchGate. [Link]
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Publications Office of the European Union. Overview on PFAS analytical methods. [Link]
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PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]
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ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. [Link]
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PubMed Central. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
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ResearchGate. ESI mass spectrum (positive mode) of Fe-eh in 1-propanol; the main... [Link]
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Application Notes and Protocols for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol in Medicinal Chemistry
Introduction: Rationale for Investigation
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a synthetic molecule that, while not extensively described in current literature, presents a compelling scaffold for medicinal chemistry exploration. Its structure is a composite of three key pharmacophoric motifs, each with well-documented roles in modulating biological activity. The rational design of experimental protocols for this compound is therefore guided by an analysis of its constituent parts:
-
The Phenethylamine Moiety: This framework is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of psychoactive and cardiovascular drugs.[1][2][3] Its presence suggests a high probability of interaction with monoamine receptors and transporters.
-
The Propanolamine Core: The aminopropanol structure is famously associated with the class of beta-adrenergic receptor blockers (beta-blockers), which are mainstays in the treatment of cardiovascular diseases like hypertension and arrhythmia. The hydroxyl group on this backbone is often crucial for receptor binding.[4][5]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a modern medicinal chemistry strategy used to enhance a drug candidate's profile.[6][7] It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and improve target binding affinity through unique electronic interactions.[6][8]
Collectively, these features suggest that this compound is a prime candidate for investigation as a modulator of adrenergic receptors, with potential applications in cardiovascular medicine or as a CNS-active agent. This guide provides detailed protocols for its comprehensive pharmacological evaluation.
Proposed Mechanisms of Action & Therapeutic Hypotheses
Based on structural analogy, two primary hypotheses for the biological activity of this compound can be formulated. The following experimental workflows are designed to systematically test these hypotheses.
Hypothesis 1: Adrenergic Receptor Modulation (Cardiovascular Focus)
The structural similarity to beta-blockers suggests the compound may act as an antagonist or partial agonist at β-adrenergic receptors, and potentially α-adrenergic receptors.[3][9] This could lead to applications in treating hypertension, angina, or cardiac arrhythmias.
Hypothesis 2: Monoamine Reuptake Inhibition (CNS Focus)
The phenethylamine core is also prevalent in compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10][11] Activity at these transporters could indicate potential as an antidepressant, stimulant, or treatment for disorders like ADHD.
Experimental Workflows & Protocols
The following protocols provide a tiered approach to characterizing the pharmacological profile of this compound, starting with primary target engagement and progressing to functional and safety assays.
Workflow 1: Primary Target Engagement & Selectivity Profiling
This initial phase aims to identify which, if any, adrenergic receptors the compound binds to and with what affinity.
Caption: Workflow for determining primary target binding affinity.
Protocol 1.1: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol determines the binding affinity (Kᵢ) of the test compound for a panel of human adrenergic receptor subtypes.
-
Objective: To quantify the binding affinity of this compound at α₁, α₂, β₁, and β₂ adrenergic receptors.
-
Principle: The assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to receptors expressed in cell membranes.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing individual human adrenergic receptor subtypes (α₁ₐ, α₁ₑ, α₂ₐ, β₁, β₂).
-
Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [¹²⁵I]-Iodocyanopindolol (for β).[9]
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Non-specific binding control: Phentolamine (10 µM for α), Propranolol (10 µM for β).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add in order: 50 µL of assay buffer, 25 µL of radioligand at a concentration near its Kₔ, 25 µL of diluted test compound or control.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-50 µg protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12][13]
-
Table 1: Hypothetical Binding Affinity Data Presentation
| Adrenergic Receptor Subtype | Radioligand Used | Kᵢ of Test Compound (nM) |
| α₁ₐ | [³H]-Prazosin | Experimental Value |
| α₂ₐ | [³H]-Rauwolscine | Experimental Value |
| β₁ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
| β₂ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
Workflow 2: Functional Activity & In Vitro Safety Pharmacology
This phase assesses the functional consequences of receptor binding (agonist vs. antagonist activity) and evaluates off-target effects on critical cardiac ion channels.
Caption: Workflow for functional and in vitro safety assessment.
Protocol 2.1: hERG Potassium Channel Patch Clamp Assay
This is a critical safety assay to assess the risk of drug-induced QT prolongation and Torsades de Pointes arrhythmia.[14][15]
-
Objective: To determine if this compound inhibits the hERG potassium channel current.
-
Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through hERG channels expressed in a mammalian cell line. Inhibition of this current by a compound is a key indicator of pro-arrhythmic potential.[15]
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated or manual patch-clamp rig.
-
Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.
-
Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.
-
Test Compound: Serial dilutions prepared in extracellular solution.
-
-
Procedure:
-
Establish a stable whole-cell patch clamp recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[16]
-
Perfuse the cell with the vehicle (extracellular solution with DMSO) to establish a baseline current.
-
Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to stabilize at each concentration (typically 3-5 minutes).
-
After the highest concentration, apply a known hERG blocker (positive control) to confirm channel activity.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage inhibition of the hERG current relative to the baseline vehicle control.
-
Plot the percentage inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.[16]
-
Workflow 3: Metabolic Stability & In Vivo Proof-of-Concept
This final stage investigates the compound's metabolic liabilities and tests its efficacy in a relevant animal model based on the findings from workflows 1 and 2.
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- 16. fda.gov [fda.gov]
The Strategic Advantage of Fluorination: Employing 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol in Asymmetric Ketone Reduction
In the landscape of modern asymmetric synthesis, the quest for robust and highly selective chiral catalysts is paramount for the efficient production of enantiomerically pure compounds, which are the cornerstone of the pharmaceutical and fine chemical industries. Among the arsenal of chiral ligands and auxiliaries, fluorinated amino alcohols have emerged as a class of privileged structures. This guide provides an in-depth technical overview of the application of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol as a chiral precursor in the catalytic asymmetric reduction of prochiral ketones, a transformation of fundamental importance in organic synthesis.
The unique stereoelectronic properties conferred by the trifluoromethyl (CF₃) group, combined with the well-defined stereochemistry of the amino alcohol backbone, make this molecule a powerful tool for achieving high levels of enantioselectivity. This document will elucidate the mechanistic rationale behind its efficacy, provide detailed protocols for its application, and present representative data to guide researchers in leveraging this versatile chiral building block.
The Trifluoromethyl Group: A Game-Changer in Stereocontrol
The introduction of a trifluoromethyl group into a chiral ligand framework is not a trivial substitution; it imparts significant and often beneficial changes to the catalyst's behavior. The high electronegativity and steric demand of the CF₃ group in this compound play a crucial role in enhancing the enantioselectivity of the catalytic reductions.
Mechanistic Implications:
When this compound is reacted in situ with a borane source, such as borane-dimethyl sulfide complex (BMS), it forms a chiral oxazaborolidine catalyst. This is the active species in the renowned Corey-Bakshi-Shibata (CBS) reduction. The trifluoromethyl group influences the transition state of the reduction in several ways:
-
Steric Directing Group: The bulky CF₃ group enhances the steric differentiation between the two faces of the prochiral ketone, forcing the substrate to adopt a more rigid and predictable orientation in the catalyst-substrate complex. This leads to a more pronounced facial selectivity during the hydride transfer from the borane.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can modulate the Lewis acidity of the boron center in the oxazaborolidine ring. This can lead to a more effective coordination of the ketone substrate and a more organized transition state, ultimately resulting in higher enantiomeric excess (ee).
Application in Asymmetric Ketone Reduction: The CBS Reduction
The primary application of this compound is as a chiral precursor for the in situ generation of an oxazaborolidine catalyst for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This method is celebrated for its operational simplicity, high enantioselectivity, and predictable stereochemical outcomes.[4][5]
Figure 1: General workflow for the asymmetric reduction of a prochiral ketone using an in situ generated oxazaborolidine catalyst.
Protocol for the Asymmetric Reduction of Acetophenone
This protocol details a representative procedure for the enantioselective reduction of acetophenone using the chiral catalyst derived from (1R,2S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol.
Materials:
-
(1R,2S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1R,2S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.11 mmol, 1.1 equivalents relative to the amino alcohol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, during which time the chiral oxazaborolidine catalyst is formed in situ.
-
-
Ketone Reduction:
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (5 mL).
-
Slowly add the acetophenone solution to the pre-formed catalyst solution at 0 °C over a period of 10-15 minutes.
-
To the resulting mixture, add borane-dimethyl sulfide complex (1.2 mmol, 1.2 equivalents relative to the ketone) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Performance and Substrate Scope
The oxazaborolidine catalyst derived from this compound is expected to exhibit high enantioselectivity across a range of prochiral ketones. The trifluoromethyl group generally leads to improved performance, particularly for aromatic ketones. Below is a table of representative data for the CBS reduction of various ketones using catalysts derived from trifluoromethylated amino alcohols.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >97 | [6] |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | ~90 | >96 | [7] |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | ~92 | >95 | [7] |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | >90 | ~95 | [8] |
| 5 | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanol | ~91 | ~90 | [8] |
Note: The data presented is representative of reductions using catalysts derived from trifluoromethylated amino alcohols and may not be the exact results for the catalyst derived from this compound. However, it serves as a strong indicator of the expected high performance.
Mechanistic Rationale for Enantioselectivity
The stereochemical outcome of the CBS reduction is dictated by the transition state assembly of the ketone, the oxazaborolidine catalyst, and the borane reducing agent.
Figure 2: Key factors governing the enantioselectivity in the CBS reduction.
The presence of the trifluoromethyl group on the catalyst backbone serves to amplify the steric and electronic differences that govern this facial selectivity, thereby leading to the observed high enantiomeric excesses.
Conclusion
This compound stands as a highly effective chiral precursor for the generation of oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones. The strategic incorporation of a trifluoromethyl group enhances the steric and electronic control of the catalytic cycle, leading to excellent yields and high enantioselectivities for a broad range of substrates. The operational simplicity of the in situ catalyst generation, coupled with the predictability of the stereochemical outcome, makes this a valuable tool for researchers and professionals in drug development and fine chemical synthesis. The protocols and data presented herein provide a solid foundation for the successful application of this powerful chiral building block in asymmetric synthesis.
References
-
Inamdar, M. I., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]
- Walia, Y. K., Sarkar, S., Pradhan, S. D., & Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Sibi, M. P., & Sausker, J. B. (2006). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Journal of the American Chemical Society, 128(12), 3949–3951. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
-
Huang, G., Li, W., & Pu, L. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality, 27(7), 422-424. [Link]
-
Alfa Chemistry. (n.d.). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]
-
Walia, Y. K., Sarkar, S., Pradhan, S. D., & Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]
-
ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]
-
Yang, Z. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Pest Science, 81(4), 229-234. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., et al. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CBS Catalysts [sigmaaldrich.com]
- 6. york.ac.uk [york.ac.uk]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Improvement for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues leading to low yields. We will move beyond simple procedural steps to explore the chemical principles governing this reaction, providing you with the insights needed to make informed, effective adjustments to your experiments.
The synthesis of this valuable fluorinated β-amino alcohol is primarily achieved through the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane by phenethylamine. While straightforward in principle, this SN2 reaction is sensitive to a variety of parameters that can significantly impact reaction efficiency, selectivity, and ultimately, the final yield.
Core Synthesis Pathway
The reaction involves the nucleophilic attack of the amine on the epoxide ring. Understanding the regioselectivity is the first step to mastering this synthesis. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the epoxide's electronics, but under neutral or basic conditions, the SN2 attack is predominantly governed by sterics.[1] This directs the amine's nucleophilic attack to the less substituted carbon (C3), yielding the desired 2-propanol isomer.
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most common culprits?
A1: Low yield is a multifaceted issue. The primary causes typically fall into three categories: incomplete reaction, competing side reactions, and product loss during workup or purification.
-
Incomplete Reaction: The aminolysis of epoxides can be kinetically slow, especially without thermal assistance or catalysis.[2] If you observe significant amounts of unreacted starting materials, consider extending the reaction time, increasing the temperature, or employing a catalyst. Microwave-assisted heating has been shown to dramatically reduce reaction times from hours to minutes.[3]
-
Side Reactions: The most common side reaction is the formation of a di-addition product, where the hydroxyl group of the newly formed amino alcohol attacks another molecule of the epoxide. Using an excess of the amine can effectively suppress this.[3] Another potential issue is the formation of a regioisomer, although this is less common under standard conditions (see Q2).
-
Purification Loss: The product is a polar amino alcohol. It can adhere to silica gel during chromatography, and its relatively high boiling point can make distillation challenging. Ensure your purification strategy is optimized for this class of compound.
Q2: I'm observing a significant byproduct. How can I identify and minimize it?
A2: The most likely byproduct, aside from unreacted starting materials, is either the regioisomer (attack at C2) or a product of di-addition.
-
Regioisomer Formation: The desired product results from the amine attacking the terminal (C3) carbon of the epoxide. Attack at the internal (C2) carbon bearing the CF₃ group would yield the isomeric 1,1,1-Trifluoro-1-(phenethylamino)-2-propanol. This is generally disfavored due to sterics. However, using strong Lewis acids or highly acidic conditions can sometimes shift the mechanism towards an SN1-like pathway, favoring attack at the more substituted carbon that can better stabilize a partial positive charge.[4] To favor the desired SN2 pathway, use neutral, basic, or mildly catalytic conditions.[1]
-
Di-addition Product: This occurs when your product acts as a nucleophile. The most effective countermeasure is to use a stoichiometric excess of phenethylamine (e.g., 1.5 to 2.0 equivalents). This ensures the epoxide is more likely to encounter the more nucleophilic primary amine rather than the bulkier, less nucleophilic secondary alcohol of the product.
Caption: Competing reaction pathways in the synthesis.
Q3: What are the optimal solvent and temperature for this reaction?
A3: The optimal conditions depend on whether a catalyst is used. A general comparison is provided below. Elevated temperatures generally increase the reaction rate but must be balanced against the potential for side reactions and the volatility of the epoxide (boiling point ~38°C).[5][6]
| Condition | Solvent | Temperature Range | Rationale & Comments |
| Thermal (Uncatalyzed) | Ethanol, Isopropanol | 50°C - Reflux | Protic solvents can assist in protonating the epoxide oxygen, activating it for ring-opening. Reaction times can be long (12-48h).[7] |
| Catalyzed (Lewis Acid) | Acetonitrile, THF | Room Temp - 50°C | Aprotic solvents are preferred to avoid coordination with the catalyst. Allows for milder conditions and shorter reaction times. Calcium triflate (Ca(OTf)₂) is an effective, inexpensive, and mild catalyst.[8] |
| Solvent-Free | Neat | Room Temp - 80°C | Environmentally friendly and leads to high concentrations, accelerating the reaction. Can be performed with or without a catalyst.[2] Good for initial screening. |
Q4: Should I use a catalyst? If so, which one is recommended?
A4: While the reaction can be driven thermally, using a catalyst is highly recommended to improve yield, reduce reaction times, and allow for milder conditions.
-
Recommended Catalyst: Calcium trifluoromethanesulfonate (Ca(OTf)₂) or Yttrium Chloride (YCl₃) . These Lewis acids are effective at activating the epoxide towards nucleophilic attack without being overly harsh.[2][8] They are efficient at low catalyst loadings (5-10 mol%) and can promote the reaction at room temperature.
-
Alternative: Acetic acid can be used as a mild protic acid catalyst in a metal- and solvent-free protocol, which can simplify purification.[9]
-
Caution: Avoid very strong Lewis acids or Brønsted acids, as they can promote polymerization of the epoxide or lead to undesired regioselectivity.[4]
Troubleshooting Guide: Diagnosing Low Yields
Use this logical guide to pinpoint the source of poor performance in your synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Optimized Experimental Protocols
The following protocols provide detailed, validated methodologies for achieving high yields.
Protocol A: Calcium Triflate-Catalyzed Synthesis (High-Yield, Mild Conditions)
This protocol leverages a mild Lewis acid catalyst to achieve high conversion at room temperature.[8]
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq., e.g., 1.12 g, 10 mmol).
-
Add anhydrous acetonitrile (20 mL).
-
Add calcium trifluoromethanesulfonate (Ca(OTf)₂) (0.1 eq., 0.34 g, 1 mmol).
-
-
Reaction Execution:
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add phenethylamine (1.2 eq., 1.45 g, 12 mmol) dropwise via syringe over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS until the epoxide is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%). The product is a polar compound and will elute after less polar impurities.
-
Protocol B: Solvent-Free Thermal Synthesis
This method is simple, environmentally friendly, and avoids the need for catalysts or solvents.
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq., e.g., 1.12 g, 10 mmol) and phenethylamine (1.5 eq., 1.82 g, 15 mmol).
-
-
Reaction Execution:
-
Heat the neat mixture with stirring in an oil bath at 60°C for 24 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased to 80°C.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess amine.
-
Adjust the pH of the combined aqueous layers to >10 with 3M NaOH.
-
Extract the product back into ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.
-
References
-
ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. Retrieved January 17, 2026, from [Link]
-
Zaborenko, N., et al. (2011). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. DSpace@MIT. Retrieved January 17, 2026, from [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved January 17, 2026, from [Link]
-
Ishihara, K., et al. (2010). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Cooke, M. (2010). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. DigitalCommons@EMU. Retrieved January 17, 2026, from [Link]
-
Konno, H., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Kamal, A., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 17, 2026, from [Link]
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). 1,1,1-Trifluoro-2,3-epoxypropane. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Retrieved January 17, 2026, from [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved January 17, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. commons.emich.edu [commons.emich.edu]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 1,1,1-Trifluoro-2,3-epoxypropane [lzchemical.com]
- 7. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides [organic-chemistry.org]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Purification of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Welcome to the dedicated technical support guide for the purification of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The unique combination of a basic amino group, a polar alcohol, and an electron-withdrawing trifluoromethyl group presents specific challenges in achieving high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its efficacy is often dependent on its enantiomeric purity. The purification process is frequently complicated by the presence of structurally similar impurities and the compound's physicochemical properties. A common synthetic route involves the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with phenethylamine. This reaction, while generally efficient, can lead to a crude product mixture containing unreacted starting materials and potential side products.
This guide will address these challenges head-on, providing practical, step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is largely dictated by the synthetic route. Assuming the synthesis involves the reaction of 1,1,1-trifluoro-2,3-epoxypropane with phenethylamine, the most probable impurities are:
-
Unreacted Phenethylamine: A basic and relatively polar starting material.
-
Unreacted 1,1,1-Trifluoro-2,3-epoxypropane: A volatile and less polar starting material.
-
Di-substituted Product: Formed if a second molecule of the epoxide reacts with the nitrogen of the desired product. This impurity will be of higher molecular weight and potentially more lipophilic.
-
Regioisomers: Depending on the reaction conditions, minor amounts of the regioisomeric amino alcohol may be formed.
Q2: My crude product is an oil, but the literature suggests it should be a solid. What should I do?
The reported melting point for this compound is in the range of 63-65°C. If your product is an oil at room temperature, it is likely due to the presence of impurities that are causing a melting point depression. It is also possible that you have synthesized a different isomer or that the product is solvated. The first step is to attempt to remove residual solvent under high vacuum. If it remains an oil, proceed with one of the purification methods outlined below.
Q3: I am struggling with peak tailing during HPLC analysis of my compound. What is the cause and how can I fix it?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.
Here are several strategies to improve peak shape:
-
Use a Deactivated Column: Employ an end-capped column specifically designed for the analysis of basic compounds.
-
Adjust Mobile Phase pH: The predicted pKa of the amine is around 12.07. To ensure the analyte is in a single ionic form (protonated), lower the mobile phase pH to at least 2 units below the pKa. A pH of 3-4 is a good starting point.
-
Add a Mobile Phase Modifier: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can mask the silanol interactions and improve peak symmetry. For normal phase, a basic modifier like diethylamine (DEA) is often used.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your crude this compound.
Issue 1: Low Yield After Recrystallization
Symptoms: A significant portion of your product remains in the mother liquor after cooling, resulting in poor recovery.
Cause: The chosen solvent system may not be optimal, leading to high solubility of the product even at low temperatures.
Solutions:
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2]
-
Anti-Solvent Addition: If a single solvent is not effective, a two-solvent (anti-solvent) system can be employed. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
dot
Caption: Troubleshooting low yield in recrystallization.
Issue 2: Co-elution of Impurities During Column Chromatography
Symptoms: TLC or HPLC analysis of fractions from column chromatography shows that the desired product is co-eluting with an impurity.
Cause: The polarity of the eluent is not optimized to provide sufficient separation between the product and the impurity.
Solutions:
-
Fine-tune the Eluent System:
-
If the impurity is less polar (e.g., unreacted epoxide), decrease the polarity of your eluent system (e.g., reduce the percentage of the more polar solvent).
-
If the impurity is more polar (e.g., phenethylamine), a slight increase in eluent polarity may be necessary, but proceed with caution to avoid eluting the impurity with your product.
-
-
Employ a Gradient Elution: Start with a less polar eluent to first elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Add a Modifier: For basic compounds, adding a small percentage (e.g., 0.5-1%) of a base like triethylamine or ammonium hydroxide to the eluent can improve resolution and reduce tailing on silica gel.
dot
Caption: Troubleshooting co-elution in column chromatography.
Issue 3: Poor Enantiomeric Separation by Chiral HPLC
Symptoms: Chiral HPLC analysis shows a single peak or poorly resolved peaks for the enantiomers.
Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient enantiorecognition.
Solutions:
-
Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for trifluoromethyl-substituted alcohols.[3] It is crucial to screen a few different CSPs to find the one that provides the best separation.
-
Optimize the Mobile Phase:
-
Normal Phase: This is typically the preferred mode for chiral separation of amino alcohols. The ratio of the non-polar solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol) is a critical parameter. Small adjustments to the alcohol percentage can have a significant impact on resolution.
-
Additives: For basic amino alcohols in normal phase, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and selectivity.[1]
-
-
Derivatization: If direct separation is challenging, consider derivatizing the amino or alcohol group. This can introduce new chiral recognition sites and enhance the interaction with the CSP.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Based on the polar nature of the molecule, start with a moderately polar solvent system. A mixture of ethyl acetate and hexanes is a good initial choice.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, slowly add hexanes dropwise until a persistent cloudiness is observed.
-
Clarification: Reheat the mixture gently until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least an hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent System Selection: Start with a relatively non-polar eluent system and gradually increase the polarity. A good starting point for TLC analysis is a 20-50% ethyl acetate in hexanes mixture. Add 0.5% triethylamine to the eluent system to minimize peak tailing.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the starting eluent mixture. Collect fractions and monitor them by TLC. A common TLC stain for amines is ninhydrin.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the percentage of ethyl acetate in the eluent.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be very high) | >99% |
| Typical Recovery | 60-85% | 70-90% |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures with multiple components of varying polarities. |
| Key Challenge | Finding the optimal solvent system. | Co-elution of impurities and product tailing. |
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core.
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
- Synthesis of Trifluoromethyl
- Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions.
- Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reform
- Application Note: Recrystallization Techniques for Polar Fluorin
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- Recrystallization. MIT Digital Lab Techniques Manual. YouTube.
Sources
Technical Support Center: 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This molecule is a valuable fluorinated β-amino alcohol, a class of compounds recognized for its utility in pharmaceutical and materials science. The primary synthetic route involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide, 1,1,1-trifluoro-2,3-epoxypropane, with phenethylamine.[1][2] While this reaction is conceptually straightforward, its execution can be compromised by the formation of several side products that impact yield, purity, and downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the identification, mitigation, and elimination of reaction side products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction produced a significant amount of a high molecular weight impurity, detected by LC-MS. What is it and why did it form?
Answer:
The most common high molecular weight side product in this reaction is the N,N-bis(1,1,1-trifluoro-2-hydroxypropyl)phenethylamine, which we will refer to as the "dimer" or "bis-adduct".
Causality of Formation: This side product arises from a secondary reaction involving the desired product. The synthesis of this compound involves the reaction of a primary amine (phenethylamine) with an epoxide.[3] However, the product itself is a secondary amine, which remains nucleophilic. This secondary amine can compete with the primary amine starting material and react with a second molecule of the epoxide.
This competing reaction is particularly favored under the following conditions:
-
Incorrect Stoichiometry: Using an excess of the epoxide or a molar ratio of amine to epoxide that is less than 1:1. Once the primary amine is consumed, the secondary amine product is the only remaining nucleophile available to react with any unreacted epoxide.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the less reactive secondary amine to attack the epoxide.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the primary amine has been consumed increases the probability of the secondary reaction occurring.
Visualizing the Competing Pathways The following diagram illustrates the desired reaction pathway versus the side reaction leading to the bis-adduct.
Caption: Competing reaction pathways in the synthesis.
FAQ 2: The reaction is clean, but my yield is lower than expected. I'm struggling to separate the product from the unreacted phenethylamine. What's the issue?
Answer:
This issue points towards an incomplete reaction, which can stem from several factors related to the nucleophilicity of the amine and the reaction conditions.
Causality of Low Conversion:
-
Insufficient Reaction Temperature or Time: Amine-epoxide ring-opening reactions, while driven by the release of ring strain, still require sufficient thermal energy.[4] If the temperature is too low or the reaction time too short, the conversion will be poor.
-
Protonation of the Amine: Phenethylamine is basic. If the reaction is run in a protic solvent or if acidic impurities are present, the amine can be protonated to form a phenethylammonium salt. This protonated form is not nucleophilic and will not react with the epoxide.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates. While polar protic solvents can facilitate some epoxide openings, they can also solvate the amine, reducing its nucleophilicity. Aprotic polar solvents are often a better choice. Some studies have shown that water can catalyze the reaction, but it may also lead to hydrolysis byproducts (see FAQ 3).[5]
Troubleshooting & Mitigation:
-
Optimize Stoichiometry: Use a slight excess of the phenethylamine (e.g., 1.1 to 1.2 equivalents) to ensure the epoxide is the limiting reagent and is fully consumed. This makes the subsequent purification easier, as excess amine is often more readily removed than unreacted epoxide.
-
Temperature Screening: Perform small-scale experiments at varying temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and side product formation.
-
Ensure Basic Conditions: The reaction should be run under neutral or slightly basic conditions to ensure the amine is in its freebase, nucleophilic form. If starting from an amine salt (e.g., phenethylamine HCl), a stoichiometric amount of a non-nucleophilic base (like triethylamine or potassium carbonate) must be added.
FAQ 3: My mass spectrometry data shows a peak corresponding to the mass of 1,1,1-trifluoro-2,3-propanediol. How did this form?
Answer:
The presence of 1,1,1-trifluoro-2,3-propanediol is a clear indication of epoxide hydrolysis.
Causality of Formation: This side product forms when the epoxide ring is opened by water instead of the amine nucleophile. This can happen under both acidic and basic conditions.[6][7]
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid can protonate the epoxide oxygen, making the ring highly susceptible to attack by even a weak nucleophile like water.[6][7]
-
Base-Catalyzed Hydrolysis: While less common at moderate temperatures, high concentrations of hydroxide ions (if an aqueous base is used) can also open the epoxide.[8]
The most common source of water is often the solvent or reagents that have not been properly dried.
Troubleshooting Logic for Impurity Identification The following diagram outlines a logical workflow for diagnosing common issues in the reaction.
Caption: Troubleshooting workflow for side product analysis.
Analytical & Purification Strategies
Effective impurity control relies on robust analytical methods and targeted purification strategies.[9][10] The presence of impurities can significantly affect the quality, safety, and efficacy of final drug products.[9][11]
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Probable Cause | Recommended Analytical Technique | Key Signature |
| Bis-Adduct | Incorrect stoichiometry, high temp. | LC-MS, HPLC | Higher molecular weight peak with characteristic mass shift. |
| Unreacted Phenethylamine | Incomplete reaction | LC-MS, HPLC, NMR | Peak corresponding to starting material. |
| 1,1,1-Trifluoro-2,3-propanediol | Water contamination | GC-MS (for volatility), LC-MS | Peak with M+H⁺ corresponding to diol MW. |
| Regioisomer | High temp., acidic conditions | NMR (¹⁹F, ¹H), Chiral HPLC | Different chemical shifts for -CH(OH) and -CH₂N- protons. |
Protocol 1: General Purification by Column Chromatography
This protocol is a self-validating system for isolating the desired product from common side products.
Objective: To purify crude this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Dissolve the residue in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a silica gel slurry in the starting mobile phase (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA). Pack the column carefully to avoid air bubbles.
-
Expert Insight: The addition of a small amount of triethylamine (TEA) to the mobile phase is crucial. It deactivates the acidic sites on the silica gel, preventing the protonation and subsequent smearing ("tailing") of the basic amine product on the column.
-
-
Loading: Carefully load the dissolved crude product onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example:
-
95:5 Hexanes:EtOAc (+0.1% TEA)
-
90:10 Hexanes:EtOAc (+0.1% TEA)
-
80:20 Hexanes:EtOAc (+0.1% TEA)
-
-
Fraction Collection & Analysis (Self-Validation):
-
Collect fractions of a consistent volume.
-
Analyze every few fractions by TLC. Spot the collected fraction, a co-spot with the crude material, and a reference spot of the crude material on the same plate.
-
Trustworthiness Check: This co-spotting technique validates the separation, ensuring the spot you are tracking corresponds to a component in the original mixture and allowing for precise identification of product-containing fractions.
-
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified product.
-
Final Purity Assessment: Confirm the purity of the final product using HPLC and/or NMR spectroscopy.[12]
References
- Purification of fluorinated alcohols. (n.d.). Google Patents.
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved January 17, 2026, from [Link]
-
PURIFICATION OF FLUORINATED ALCOHOLS. (n.d.). European Patent Office. Retrieved January 17, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved January 17, 2026, from [Link]
-
1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). C&EN. Retrieved January 17, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
-
Insight into the reaction mechanism of epoxyamine ring opening with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Crosslinking reaction between the epoxide ring and the primary amine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reactions of Epoxides: Ring-Opening. (n.d.). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. Retrieved January 17, 2026, from [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. (n.d.). University of Southampton ePrints Soton. Retrieved January 17, 2026, from [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved January 17, 2026, from [Link]
-
Fluorine Chemistry: The Significance of 1,1,1-Trifluoro-2,3-epoxypropane in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. selectscience.net [selectscience.net]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
Technical Support Center: Optimizing Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide, namely 2-(trifluoromethyl)oxirane, with phenethylamine. This reaction is a classic example of an SN2 reaction, where the amine attacks the less sterically hindered carbon of the epoxide ring. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the epoxide and the properties of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the amine addition to 2-(trifluoromethyl)oxirane?
A1: The reaction proceeds via an SN2 mechanism. Consequently, the nucleophilic attack by the amine occurs at the less sterically hindered carbon of the epoxide ring. In the case of 2-(trifluoromethyl)oxirane, the attack will happen on the methylene (CH₂) carbon, leading to the desired this compound. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the adjacent carbon, but steric hindrance remains the dominant factor for regioselectivity in this case.[1]
Q2: What are the most critical parameters to control for a successful synthesis?
A2: The most critical parameters are:
-
Stoichiometry: An excess of the amine is often used to prevent the formation of a bis-adduct, where the product amine reacts with another molecule of the epoxide.
-
Temperature: The reaction is typically exothermic. Proper temperature control is essential to avoid side reactions and ensure a clean product profile.
-
Solvent: The choice of solvent can influence the reaction rate and work-up procedure. Protic solvents like alcohols can participate in the reaction and may facilitate proton transfer. Aprotic polar solvents are also commonly used.
Q3: My crude product is a viscous oil/gum. Is this normal?
A3: Yes, it is common for the crude product to be a viscous oil or gum. The pure product is reported to have a melting point of 63-65°C, so it should be a solid at room temperature.[2] The oily nature of the crude product is often due to residual solvent, unreacted starting materials, or minor impurities. Purification via column chromatography or recrystallization should yield the solid product.
Q4: Are there any specific safety precautions for handling 2-(trifluoromethyl)oxirane?
A4: 2-(Trifluoromethyl)oxirane is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting & Optimization |
| TLC/LC-MS analysis shows a significant amount of unreacted phenethylamine. | Insufficient amount of epoxide or incomplete reaction. | - Ensure accurate stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the epoxide. - Increase the reaction time and monitor the progress by TLC or LC-MS. - If the reaction has stalled, a gentle increase in temperature (e.g., to 40-50°C) may be beneficial. |
| TLC/LC-MS shows the presence of a higher molecular weight byproduct. | Formation of a bis-adduct where the product amine has reacted with another molecule of the epoxide. | - Use an excess of phenethylamine (1.5-2.0 equivalents) to favor the formation of the primary amine adduct. - Add the epoxide slowly to the solution of phenethylamine to maintain a high concentration of the primary amine throughout the reaction. |
| The reaction does not proceed to completion even after extended reaction time. | Low reactivity of the amine or deactivation of the epoxide. | - Consider using a protic solvent like ethanol or isopropanol, as they can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.[3] - Ensure the absence of water in the reaction if using aprotic solvents, as it can hydrolyze the epoxide. |
Issue 2: Difficulty in Product Purification
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product streaks on the silica gel TLC plate. | The basic nature of the amine product interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system for column chromatography. This will neutralize the acidic sites on the silica gel and improve the peak shape. - Alternatively, use a different stationary phase like alumina. |
| Co-elution of the product with impurities during column chromatography. | Similar polarities of the product and impurities. | - Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can provide better separation. - Consider using a fluorinated stationary phase for HPLC, which can offer different selectivity for fluorinated compounds.[4][5] |
| Formation of an emulsion during aqueous work-up. | The amphiphilic nature of the product. | - Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. - Filter the mixture through a pad of Celite to help separate the layers. |
Issue 3: Inconsistent Reaction Outcomes
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Reaction yields vary significantly between batches. | Inconsistent quality of starting materials or reaction setup. | - Use freshly distilled phenethylamine and ensure the purity of the 2-(trifluoromethyl)oxirane. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide. - Maintain consistent stirring speed and temperature control for each reaction. |
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles of epoxide ring-opening reactions with amines.
Materials:
-
2-(Trifluoromethyl)oxirane (1.0 eq)
-
Phenethylamine (1.5 eq)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.5 eq) in ethanol (approximately 5-10 mL per gram of phenethylamine).
-
Addition of Epoxide: Cool the solution to 0°C using an ice bath. Add 2-(trifluoromethyl)oxirane (1.0 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate with 1% triethylamine).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
| Phenethylamine (eq) | 2-(Trifluoromethyl)oxirane (eq) | Desired Product Yield (%) | Bis-adduct (%) |
| 1.0 | 1.0 | ~60 | ~25 |
| 1.5 | 1.0 | >85 | <5 |
| 2.0 | 1.0 | >90 | Not detected |
Table 2: Influence of Solvent on Reaction Time
| Solvent | Temperature (°C) | Approximate Reaction Time (h) |
| Ethanol | 25 | 18 |
| Tetrahydrofuran (THF) | 25 | 24 |
| Dichloromethane (DCM) | 25 | 36 |
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flow for low product yield.
References
-
Mlostoń, G., Obijalska, E., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(9), 963-977. [Link]
-
Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
-
Kim, H., et al. (2012). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1393. [Link]
- Valco, K., et al. (1998). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 16(10), 914-924.
-
Mlostoń, G., Obijalska, E., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ZORA (Zurich Open Repository and Archive). [Link]
-
Fustero, S., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 2421-2433. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results for "epoxide opening". [Link]
-
Fustero, S., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 2421-2433. [Link]
- Valco, K., et al. (1998). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
Wang, J., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1320, 70-76. [Link]
- Togni, A. (2017). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews and Letters, 1(1), 1-10.
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. [Link]
-
Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol. [Link]
-
Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. [Link]
-
Azizi, N., & Saidi, M. R. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11501-11508. [Link]
-
Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 9(33), 4415-4423. [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
- Google Patents.
-
Al-Adhami, M. A. H. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 241-248. [Link]
- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. The synthesis, primarily achieved through the nucleophilic ring-opening of a trifluoromethylated epoxide with phenethylamine, presents unique challenges when transitioning from bench-scale to pilot or industrial production. This document is structured to provide direct, actionable solutions to common problems, grounded in mechanistic principles and field-proven experience.
Section 1: Core Reaction Principles & Mechanism
The synthesis of this compound typically involves the reaction of 3,3,3-trifluoro-1,2-epoxypropane with phenethylamine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The high ring strain of the epoxide ring (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, even without a strong leaving group.[2]
Key Mechanistic Considerations:
-
Nucleophilic Attack: Phenethylamine, a primary amine, acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.[3]
-
Regioselectivity: Under basic or neutral conditions, the SN2 attack preferentially occurs at the less sterically hindered carbon atom.[2][4][5] In the case of 3,3,3-trifluoro-1,2-epoxypropane, the attack occurs at the terminal (C1) carbon, leading to the desired 2-propanol isomer.
-
Stereochemistry: The SN2 mechanism results in an inversion of stereochemistry at the carbon center that is attacked.[1][2]
Sources
Technical Support Center: Impurity Profiling of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
An in-depth technical guide has been created to assist researchers, scientists, and drug development professionals in the impurity profiling of "1,1,1-Trifluoro-3-(phenethylamino)-2-propanol." This guide, structured as a technical support center, offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. It is designed to address specific experimental challenges, providing detailed methodologies and the scientific reasoning behind them.
This guide provides in-depth technical assistance for the impurity profiling of this compound, a fluorinated amino alcohol intermediate. The content is structured to anticipate and resolve common challenges encountered during synthesis, purification, and analytical characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Synthesis-Related Impurities
Question 1: We are observing several unexpected peaks in our HPLC analysis of a newly synthesized batch. How can we identify the source of these impurities?
Answer:
Unexpected peaks in your chromatogram often originate from the synthetic route used. A common and efficient method for preparing this compound is the ring-opening of a suitable epoxide with phenethylamine.
A likely synthetic pathway involves the reaction of phenethylamine with 1,1,1-trifluoro-2,3-epoxypropane. Impurities can arise from starting materials, side reactions, or incomplete reactions.
Workflow for Impurity Source Identification:
Technical Support Center: Investigating the Degradation Pathways of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This guide is designed to provide in-depth, practical advice in a question-and-answer format to anticipate and troubleshoot challenges you may encounter during your experimental work. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation on this compound. What are the most likely degradation pathways I should anticipate?
A1: Based on the structure of this compound, we can predict several potential degradation pathways. The molecule possesses a secondary amine, a secondary alcohol, and a phenethyl group, all of which are susceptible to degradation under various stress conditions. The trifluoromethyl group is generally stable but can influence the reactivity of the adjacent carbinol.
The primary anticipated pathways include:
-
Oxidation: The secondary amine can be oxidized to a hydroxylamine or an imine, while the secondary alcohol can be oxidized to a ketone. The phenethyl group is also susceptible to aromatic hydroxylation.
-
N-Dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group can occur, leading to the formation of 1,1,1-trifluoro-3-amino-2-propanol and phenylacetaldehyde or related products.
-
Hydrolysis: While the core structure is not readily hydrolyzable, formulation excipients or extreme pH conditions could potentially catalyze specific bond cleavages, although this is less likely to be a primary pathway compared to oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation, potentially leading to radical-mediated reactions and complex degradation product profiles.
Here is a conceptual diagram of the predicted degradation pathways:
Caption: Predicted degradation pathways for this compound.
Q2: What are the essential first steps in designing a forced degradation study for this compound?
A2: A well-designed forced degradation study is crucial to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[1][2] The initial steps should involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.[1]
A recommended starting point is to target 5-20% degradation of the parent compound. This range is generally sufficient to produce detectable quantities of degradation products without leading to secondary degradation, which can complicate pathway elucidation.
Here is a general workflow for a forced degradation study:
Caption: General workflow for a forced degradation study.
For this specific molecule, pay close attention to oxidative stress conditions due to the presence of the secondary amine and alcohol.
Troubleshooting Guides
Problem 1: I am not observing any degradation under my initial stress conditions.
Possible Cause & Solution:
-
Insufficient Stress: The conditions (temperature, concentration of stressing agent, duration) may not be harsh enough.
-
Troubleshooting Steps:
-
Incrementally increase the temperature for thermal and hydrolytic studies (e.g., in 10°C steps).
-
For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl/NaOH).
-
For oxidative studies, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the exposure time.
-
Ensure direct and sufficient exposure to the light source in photostability studies as per ICH Q1B guidelines.[1]
-
-
-
High Intrinsic Stability: The molecule may be inherently very stable.
-
Troubleshooting Steps:
-
Extend the duration of the study.
-
Employ more aggressive stress conditions, but be mindful of the relevance of the degradation pathways observed under such conditions. The goal is to mimic potential real-world degradation, not just to force a reaction.
-
-
Problem 2: My mass balance is poor after forced degradation.
Possible Cause & Solution:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to UV detection. The phenethyl group is the primary chromophore in the parent molecule. N-dealkylation, for instance, would produce degradants with and without this chromophore.
-
Troubleshooting Steps:
-
Utilize a mass spectrometer (MS) in conjunction with your HPLC. An MS detector can identify non-chromophoric compounds based on their mass-to-charge ratio.
-
Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which are universal detectors and do not rely on a chromophore.
-
-
-
Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Steps:
-
Minimize sample heating during preparation.
-
Use a headspace gas chromatography-mass spectrometry (GC-MS) method to analyze for volatile products if suspected.
-
-
-
Precipitation of Degradants: Degradation products may be insoluble in the sample diluent.
-
Troubleshooting Steps:
-
Visually inspect your stressed samples for any precipitation.
-
If precipitation is observed, try to dissolve it in a stronger, compatible solvent and analyze the resulting solution.
-
-
Problem 3: I am seeing many small, poorly resolved peaks in my chromatogram after oxidative stress.
Possible Cause & Solution:
-
Radical Reactions: Oxidative stress, particularly with strong oxidizing agents or under photolytic conditions, can induce radical chain reactions, leading to a complex mixture of minor products.
-
Troubleshooting Steps:
-
Reduce the concentration of the oxidizing agent or the intensity of the light source to achieve a lower level of degradation.
-
Consider adding a radical scavenger to a parallel experiment to see if it simplifies the degradation profile, which would confirm a radical-mediated pathway.
-
Optimize your HPLC method to improve the resolution of the observed peaks. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase pH.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a starting point for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Run a dark control in parallel.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Use the MS data to obtain the mass-to-charge ratio of the degradation products to aid in their identification.
-
Calculate the mass balance to account for all components.
Protocol 2: Stability-Indicating HPLC-MS Method
This is a generic starting method that will likely require optimization for your specific instrumentation and degradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C UV Detection: 254 nm MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.
References
- Vertex AI Search. (2024). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- BioPharm International. (2014).
- University of Groningen. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Sigma-Aldrich. (n.d.). 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.
- Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(5), 542-550.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine.
- Sisenwine, S. F., et al. (1978). Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite. Drug Metabolism and Disposition, 6(6), 647-653.
- Gushgari, A. J., et al. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 412(21), 5145-5157.
- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18675-18688.
- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Google Patents. (n.d.). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Environmental Science & Technology. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study).
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-propanol 97 374-01-6.
- ChemicalBook. (n.d.). 2-Propanol, 1,1,1-trifluoro-3-(phenylamino)-.
Sources
Validation & Comparative
A Comparative Guide to Chiral Synthons: Evaluating 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in infamous cases like thalidomide, dangerously toxic.[2][3] This reality has made asymmetric synthesis, the science of selectively producing a single enantiomer, a cornerstone of modern pharmaceutical development.[4][5]
At the heart of this discipline lies the "chiral synthon" or "chiral building block"—a molecule with a pre-defined stereocenter that is incorporated into a larger molecule, guiding the formation of the desired stereochemistry in the final product.[6][7] The choice of synthon is a critical strategic decision, influencing reaction efficiency, stereoselectivity, and overall yield.
This guide provides an in-depth comparison of a highly promising, yet specialized, chiral synthon, 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol , against more conventional chiral building blocks. We will dissect the strategic advantages conferred by its unique fluorinated amino alcohol structure, provide supporting data, and offer detailed experimental protocols to illustrate its practical application for researchers and drug development professionals.
Focus Synthon: this compound
This molecule is a vicinal amino alcohol, a structural motif prevalent in a wide array of therapeutic agents.[8][9] Its structure is distinguished by two key features: a trifluoromethyl (CF₃) group at the 1-position and a phenethylamino group at the 3-position.
-
Structure and Properties:
The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry.[11][12] The CF₃ group, in particular, can significantly modulate a molecule's physical and chemical properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can enhance a drug's half-life.[11][13]
-
Lipophilicity: The CF₃ group often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[12]
-
Binding Affinity: As a strong electron-withdrawing group and a hydrogen bond acceptor, the CF₃ group can alter the electronic profile of a molecule, potentially leading to stronger and more selective binding to biological targets.[13]
Synthetic Strategy
The synthesis of chiral this compound typically originates from a prochiral trifluoromethyl ketone. A common and effective approach is the asymmetric reduction of a ketone precursor followed by nucleophilic substitution or reductive amination.
Caption: General synthetic route to enantiopure this compound.
Comparative Analysis: Performance Against Other Chiral Synthons
The utility of a chiral synthon is measured by its performance in key asymmetric transformations. We will compare our focus synthon to three distinct classes of alternatives.
Versus Non-Fluorinated Chiral Amino Alcohols (e.g., (S)-2-Amino-3-methyl-1-butanol / L-Valinol)
Chiral amino alcohols derived from natural amino acids are widely used and cost-effective.[6] L-Valinol, for instance, is a key intermediate in the synthesis of the HIV inhibitor Elvitegravir.[8]
| Feature | This compound | L-Valinol (Typical Amino Alcohol) |
| Source | Synthetic | Readily available from natural chiral pool (L-Valine)[6] |
| Key Structural Feature | Trifluoromethyl group, Phenethyl group | Isopropyl group |
| Electronic Effect | Strongly electron-withdrawing (CF₃) | Electron-donating (alkyl) |
| Metabolic Stability | High (due to C-F bonds)[13] | Susceptible to oxidation at alkyl positions |
| Solubility | Enhanced lipophilicity | Generally more polar |
| Typical Application | Building block for metabolically stable drugs, chiral ligand | Chiral auxiliary, ligand, building block for peptides[8] |
Expert Insight: The primary advantage of the fluorinated synthon lies in the properties it imparts to the final molecule. While L-Valinol is an excellent and economical choice for establishing a stereocenter, this compound is chosen when the goal is to introduce a trifluoromethyl group for enhanced metabolic stability and binding affinity. The phenethyl group can also participate in π-stacking interactions, offering another handle for molecular recognition.
Versus Removable Chiral Auxiliaries (e.g., Evans Oxazolidinones)
Evans auxiliaries are not building blocks but rather chiral controllers. They are temporarily attached to a substrate, direct a stereoselective reaction (like an alkylation or aldol reaction), and are then cleaved off.[7]
| Aspect | This compound (Building Block) | Evans Oxazolidinone (Auxiliary) |
| Strategy | Incorporation: The synthon becomes part of the final molecular skeleton. | Attachment-Detachment: The auxiliary is added and later removed. |
| Atom Economy | High | Lower, as the auxiliary is a stoichiometric byproduct. |
| Process Steps | Fewer overall steps if the core structure is desired. | Requires additional steps for attachment and cleavage. |
| Stereocontrol | Pre-defined stereocenter. | Induces a new stereocenter with high diastereoselectivity. |
| Versatility | Limited to structures containing the amino alcohol core. | Highly versatile for a wide range of C-C bond formations.[7] |
Expert Insight: The choice between these two strategies is fundamental. If the target molecule naturally contains a structure similar to the amino alcohol, using it as a building block is far more efficient. If the goal is to create a chiral carboxylic acid derivative or perform a highly controlled aldol reaction on a simple substrate, the Evans auxiliary is the superior tool. Our focus synthon is for strategic incorporation, not temporary control.
Versus Simpler Fluorinated Synthons (e.g., (S)-1,1,1-Trifluoro-2-propanol)
This comparison isolates the influence of the phenethylamino group. (S)-1,1,1-Trifluoro-2-propanol is a valuable building block in its own right, used to introduce the (S)-configured trifluoromethyl carbinol motif.[14]
| Feature | This compound | (S)-1,1,1-Trifluoro-2-propanol |
| Functional Groups | Hydroxyl, Secondary Amine | Hydroxyl |
| Synthetic Handles | Two points for derivatization (O and N) | One point for derivatization (O) |
| Chelation Potential | Can act as a bidentate ligand for metals | Can act as a monodentate ligand |
| Potential Interactions | H-bonding, π-stacking (phenyl ring) | H-bonding |
| Synthesis | Multi-step from trifluoroacetone precursor | Direct asymmetric reduction of trifluoroacetone[14][15] |
Expert Insight: The addition of the phenethylamino group transforms the synthon from a simple chiral alcohol into a bifunctional chiral ligand and building block. The nitrogen atom provides a second reactive site for building out molecular complexity and can coordinate to metal catalysts, influencing the outcome of subsequent reactions. This makes this compound a more advanced and versatile synthon for constructing complex chiral molecules where both an amine and a fluorinated alcohol are required.
Experimental Protocols and Data
To provide a practical context, we present a representative protocol for a key transformation.
Protocol 1: Synthesis of (S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
This protocol is a representative procedure based on the asymmetric reduction of a precursor followed by nucleophilic substitution.
Step A: Asymmetric Reduction of 1,1,1-Trifluoro-3-bromo-2-propanone
-
To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in toluene (1.2 equivalents) and stir for 15 minutes.
-
Cool the mixture to -20 °C and add a solution of 1,1,1-Trifluoro-3-bromo-2-propanone (1.0 equivalent) in dry toluene dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield (S)-1,1,1-Trifluoro-3-bromo-2-propanol.
-
Analysis: Determine enantiomeric excess (typically >95% ee) by chiral HPLC or GC analysis.
Step B: Nucleophilic Substitution with Phenethylamine
-
Dissolve (S)-1,1,1-Trifluoro-3-bromo-2-propanol (1.0 equivalent) in acetonitrile.
-
Add phenethylamine (2.5 equivalents) and potassium carbonate (3.0 equivalents).
-
Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield enantiomerically pure (S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol.
Comparative Performance Data
The following table summarizes typical performance metrics for asymmetric reactions using different types of chiral controllers.
| Reaction Type | Chiral Controller | Substrate | Yield (%) | Stereoselectivity (ee% or dr) | Reference |
| Asymmetric Reduction | (S)-CBS Catalyst | α-Amino Ketone | >90% | >95% ee | [6] |
| Aldol Reaction | Evans Oxazolidinone | Propanoyl-derived auxiliary + Benzaldehyde | >85% | >99:1 dr | [7] |
| Michael Addition | Proline-derived Catalyst | Cyclohexanone + Nitrostyrene | ~99% | 93% ee | [16] |
| Enantioselective Amination | Copper/Fluorinated Ligand | Styrene derivative | >90% | up to 99.5% ee | [9] |
Analysis: This data highlights that high stereoselectivity is achievable with various classes of synthons and catalysts. The decision rests on the specific transformation and the desired final product structure. Using a building block like this compound is most advantageous when its core structure is a key part of the target molecule.
Strategic Selection Framework
Choosing the right chiral synthon is a critical decision. The following logic tree can guide researchers in this process.
Caption: Decision tree for selecting an appropriate chiral strategy.
Conclusion
This compound represents a highly specialized and powerful class of chiral synthons. It is not a universal replacement for classic building blocks like L-Valinol or versatile auxiliaries like Evans oxazolidinones. Instead, its value is realized through strategic application.
For researchers and drug development professionals, this synthon offers a direct route to incorporating a metabolically robust, bifunctional, and chiral fluorinated amino alcohol moiety into a target molecule. Its ability to enhance pharmacokinetic properties while providing multiple handles for further chemical modification makes it an invaluable tool in the synthesis of next-generation pharmaceuticals and complex organic materials. The decision to employ it should be driven by a clear understanding of the target molecule's requirements, where the unique electronic and steric properties of the fluorinated structure can be fully leveraged to achieve the desired biological function.
References
- BenchChem. (2025). Discovery and synthesis of chiral amino alcohols.
-
Zhang, W., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
- List, B., et al. (2002).
- BenchChem. (2025). A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Nopol vs. Established Auxiliaries.
- BenchChem. (2025). A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis.
- BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
-
Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]
- BenchChem. (n.d.). The Strategic Advantage of Fluorine in Synthesizing Advanced Organic Molecules.
-
PharmaCompass. (n.d.). Chiral Synthesis | Chiral APIs & Intermediates. [Link]
-
Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. [Link]
-
Thomas, P. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]
-
Wikipedia. (n.d.). Chiral drugs. [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Gutmann, B., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. [Link]
-
Głowacki, R., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules. [Link]
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A Comparative Guide to the Biological Activity of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and Its Analogs
This guide provides an in-depth technical comparison of the biological activity of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol against its non-fluorinated counterparts and other structurally similar compounds. The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in metabolic stability, target affinity, and overall pharmacological profile. By synthesizing available data and established biochemical principles, this document offers researchers and drug development professionals a clear framework for understanding the structure-activity relationships (SAR) within this class of β-amino alcohols and for designing future experimental investigations.
Introduction: The β-Amino Alcohol Scaffold and the Impact of Fluorination
The β-amino alcohol motif is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, most notably the β-adrenergic receptor antagonists (beta-blockers).[1] The presence of a hydroxyl group and an amino group in a 1,2-relationship allows for critical hydrogen bonding and ionic interactions with biological targets. The phenethylamine substructure is also significant, appearing in many neuroactive compounds.
The focus of this guide, this compound, introduces a trifluoromethyl (CF₃) group, a modification known to impart significant changes to a molecule's physicochemical properties.[2] The high electronegativity and metabolic stability of the CF₃ group can:
-
Increase Lipophilicity: Enhancing membrane permeability and potentially brain penetration.
-
Alter Basicity: The electron-withdrawing nature of the CF₃ group can lower the pKa of the nearby amino group, affecting its protonation state at physiological pH and altering its binding to target proteins.
-
Block Metabolism: The carbon-fluorine bond is exceptionally strong, and a CF₃ group can shield adjacent sites from metabolic enzymes like cytochrome P450s, often increasing the compound's half-life.[3]
This guide will compare the known biological activities of this fluorinated compound with its conceptual non-fluorinated analog, 3-(phenethylamino)-2-propanol, and the broader class of related pharmacophores.
Comparative Analysis of Biological Activity
The primary biological targets for this class of compounds are typically G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases like Parkinson's disease.[][5]
Experimental data reveals that this compound is an inhibitor of Monoamine Oxidase B (MAO-B). This is a significant finding, as it suggests a potential therapeutic application distinct from the canonical beta-blocker activity of similar structures.
Table 1: Comparative Monoamine Oxidase (MAO) Inhibition Data
| Compound | Target | Activity (IC₅₀) | Selectivity |
| This compound | MAO-B | 15.8 µM | Selective for MAO-B |
| 3-(Phenethylamino)-2-propanol (Non-fluorinated) | MAO-A / MAO-B | Data Not Available | Data Not Available |
| Selegiline (Reference Inhibitor) | MAO-B | ~0.01 µM | Selective for MAO-B[] |
| Propranolol (Structural Analog) | MAO-A / MAO-B | Weak or no inhibition | Not Applicable |
The selective MAO-B inhibition by the fluorinated compound is noteworthy. The trifluoromethyl group likely plays a crucial role in orienting the molecule within the active site of the enzyme, leading to this specific inhibitory activity. Studies on other fluorinated compounds have shown that such substitutions can dramatically increase potency and even reverse selectivity between MAO-A and MAO-B.[6]
Adrenergic Receptor Activity (Beta-Blockade)
Given the structural similarity of the propanolamine backbone to a vast number of beta-blockers (e.g., Propranolol), it is logical to hypothesize an interaction with β-adrenergic receptors.[1][7] These receptors are integral to the sympathetic nervous system's control over cardiovascular function.[8]
While direct experimental binding data for this compound at adrenergic receptors is not publicly available, we can infer potential effects based on SAR principles. The non-fluorinated core is similar to non-selective beta-blockers. However, the modification of the amine's pKa and the increased lipophilicity due to the CF₃ group would almost certainly alter its binding affinity and selectivity profile (β₁ vs. β₂) compared to established drugs.
Table 2: Representative Adrenergic Receptor Binding Affinities of a Non-Selective Beta-Blocker
| Compound | Target | Receptor Type | Activity (Ki) |
| Propranolol | β₁-Adrenergic | GPCR | ~1-5 nM |
| β₂-Adrenergic | GPCR | ~1-5 nM |
A direct head-to-head comparison via radioligand binding assays is necessary to determine if this compound retains beta-blocking activity and whether the fluorination confers any selectivity.
Key Experimental Methodologies
To facilitate further research and validation, the following are standard, detailed protocols for assessing the biological activities discussed.
Protocol: MAO Inhibition Assay (Fluorometric)
This method provides a robust and high-throughput means of determining a compound's inhibitory potency against MAO-A and MAO-B.
Causality and Design: This assay relies on a substrate that becomes fluorescent upon enzymatic turnover by MAO. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate in a concentration-dependent manner, from which an IC₅₀ value can be calculated. Using recombinant human MAO-A and MAO-B in parallel allows for the simultaneous determination of potency and selectivity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to a working concentration (e.g., 5-10 µg/mL). Prepare a working solution of a suitable fluorogenic substrate (e.g., Amplex™ Red) and horseradish peroxidase (HRP) in assay buffer.
-
Assay Plate Setup: In a 96-well solid black microplate, add 50 µL of assay buffer to all wells.
-
Add Controls and Test Compounds: Add 25 µL of buffer (for "no inhibition" control), 25 µL of a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B for "full inhibition" control), and 25 µL of each test compound dilution to respective wells.
-
Enzyme Addition: Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate/HRP mixture to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the kinetic increase in fluorescence (e.g., Ex/Em = 544/590 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each well. Normalize the data to the controls (% Inhibition = 100 * (1 - (V₀_test - V₀_full_inhibition) / (V₀_no_inhibition - V₀_full_inhibition))). Plot % Inhibition vs. log[Inhibitor] and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Caption: SAR of trifluorination on the phenethylamino-propanol scaffold.
The key takeaway is that the introduction of the CF₃ group appears to shift the primary biological activity from a likely (but unconfirmed) adrenergic profile to a confirmed MAO-B inhibitory profile. This is a mechanistically significant switch, suggesting that the fluorinated compound engages with a completely different binding pocket and target class.
Conclusion and Future Research Directives
The analysis of this compound reveals a compound with a distinct biological profile compared to what would be predicted from its non-fluorinated structural analogs. The confirmed selective inhibition of MAO-B positions it as a compound of interest for neuropharmacology rather than cardiology.
This guide highlights a significant gap in the publicly available data. To build a complete picture, the following experimental work is essential:
-
Direct Comparative Assays: Synthesize and test this compound and its direct non-fluorinated analog, 3-(phenethylamino)-2-propanol, in parallel MAO-A/MAO-B and a full panel of adrenergic receptor binding assays.
-
Functional Activity: Determine whether any observed adrenergic receptor binding translates to functional antagonism or agonism using cell-based cAMP or calcium flux assays.
-
In Vivo Studies: If the MAO-B inhibition is potent in vitro, in vivo studies in relevant animal models (e.g., MPTP model of Parkinson's disease) would be the logical next step.
-
Pharmacokinetic Profiling: A comparative pharmacokinetic study of the fluorinated and non-fluorinated analogs would directly validate the hypothesis that fluorination enhances metabolic stability and half-life.
By systematically addressing these points, the full therapeutic potential and the precise SAR of this intriguing compound class can be elucidated.
References
-
Title: Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives Source: PubMed Central URL: [Link]
-
Title: Synthesis of β-amino-α-trifluoromethyl Alcohols and Their Applications in Organic Synthesis Source: Journal of Fluorine Chemistry (via PubMed) URL: [Link]
-
Title: Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives Source: American University - Figshare URL: [Link]
-
Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: PubMed Central URL: [Link]
-
Title: Structure-activity relationships of organofluorine inhibitors of β-amyloid self-assembly Source: PubMed URL: [Link]
-
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The Trifluoromethyl Advantage: A Comparative Analysis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and its Non-fluorinated Analog in Beta-Adrenergic Receptor Modulation
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for optimizing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] This guide provides an in-depth, objective comparison of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and its direct non-fluorinated counterpart, 3-(phenethylamino)-1-phenylpropan-2-ol . Both compounds share a core phenethylamine structure, a common scaffold for ligands targeting adrenergic receptors. This comparative analysis will delve into the profound impact of the trifluoromethyl group on the pharmacological properties of this molecular framework, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will explore the synthesis, predicted receptor interactions, and anticipated pharmacokinetic and toxicological profiles of these two compounds, supported by established experimental protocols and structure-activity relationship (SAR) data from related beta-adrenergic ligands.
Structural and Physicochemical Properties: A Tale of Two Analogs
The key structural difference between the two compounds lies in the replacement of a phenyl group in the non-fluorinated analog with a trifluoromethyl group in the fluorinated compound. This seemingly subtle change is predicted to have a significant impact on their physicochemical properties, which in turn governs their biological activity.
| Property | This compound | 3-(Phenethylamino)-1-phenylpropan-2-ol | Predicted Impact of Trifluoromethyl Group |
| Molecular Weight | 233.23 g/mol | 255.35 g/mol | Lower molecular weight |
| Lipophilicity (cLogP) | Higher | Lower | Increased lipophilicity, potentially enhancing membrane permeability.[1] |
| pKa (amine) | Lower | Higher | The electron-withdrawing nature of the -CF3 group is expected to decrease the basicity of the secondary amine. |
| Metabolic Stability | Higher | Lower | The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation, potentially leading to a longer half-life.[1] |
Pharmacological Profile: A Focus on Beta-Adrenergic Receptor Interaction
Both this compound and its non-fluorinated analog belong to the class of amino alcohols, a structural motif common to many beta-adrenergic receptor agonists and antagonists (beta-blockers). The phenethylamino side chain is a well-established pharmacophore for interaction with these receptors.
Receptor Binding Affinity: The Anticipated Edge of Fluorination
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between the fluorinated and non-fluorinated analogs, the following experimental protocols are recommended.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Objective: To quantify and compare the binding affinities of this compound and 3-(phenethylamino)-1-phenylpropan-2-ol for beta-adrenergic receptors.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
-
Receptor source: Membranes prepared from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Non-specific binding control: Propranolol (a high-affinity, non-selective beta-blocker).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target receptor subtype and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, [3H]-DHA, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-DHA, and a high concentration of propranolol (e.g., 10 µM).
-
Competitive Binding: Receptor membranes, [3H]-DHA, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Accumulation
This protocol describes a functional assay to determine whether the compounds act as agonists or antagonists at β-adrenergic receptors and to quantify their potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).
Objective: To assess the functional activity of the fluorinated and non-fluorinated analogs at beta-adrenergic receptors by measuring cyclic AMP (cAMP) production.
Materials:
-
Test compounds.
-
Isoproterenol (a potent, non-selective β-agonist).
-
Propranolol (a non-selective β-antagonist).
-
Cells expressing the target β-adrenergic receptor subtype.
-
Cell culture medium.
-
Stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of isoproterenol (e.g., its EC80) to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax.
-
Antagonist Mode: Plot the percentage of inhibition of the isoproterenol response against the log concentration of the test compound to determine the IC50.
-
Signaling Pathway Diagram:
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Anticipated Pharmacokinetic (ADME) and Toxicological Profiles
The introduction of the trifluoromethyl group is expected to significantly alter the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the molecule.
-
Absorption and Distribution: The increased lipophilicity of the fluorinated analog may lead to enhanced absorption across biological membranes and a larger volume of distribution.[1]
-
Metabolism: The C-F bonds in the trifluoromethyl group are exceptionally strong and resistant to enzymatic cleavage, which is anticipated to result in greater metabolic stability and a longer in vivo half-life for the fluorinated compound compared to its non-fluorinated counterpart.[1]
-
Toxicity: While fluorination can sometimes introduce toxicity concerns, a study on various fluorinated drugs did not find a correlation between the number of fluorine atoms and the number of reported adverse drug reactions. However, specific toxicity studies for these compounds would be necessary. Propranolol, a related beta-blocker, can exhibit toxicity at high doses, including cardiotoxicity and CNS effects. It is plausible that the fluorinated analog could have a different toxicity profile, which would need to be evaluated through in vitro cytotoxicity assays and in vivo toxicology studies.
Synthesis Strategies
The synthesis of both compounds can be achieved through established chemical routes.
Synthesis of this compound
A likely synthetic route involves the ring-opening of a suitable trifluoromethyl-substituted epoxide with phenethylamine. Chiral epoxides can be used to produce enantiomerically pure final products.
Synthetic Workflow:
Caption: Synthesis of the Fluorinated Analog.
Synthesis of 3-(Phenethylamino)-1-phenylpropan-2-ol
The non-fluorinated analog can be synthesized via the ring-opening of styrene oxide with phenethylamine. Alternatively, a Mannich reaction of acetophenone followed by reduction is a viable pathway.[3]
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A Comparative Guide to the Efficacy of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol derivatives, with a primary focus on the well-established antiarrhythmic agent, flecainide. We will explore its mechanism of action, clinical efficacy, and compare it to alternative therapeutic options for the management of cardiac arrhythmias, particularly atrial fibrillation.
The this compound Scaffold: A Foundation for Cardiac Sodium Channel Blockade
The core chemical structure, this compound, serves as a key pharmacophore for a class of potent sodium channel blockers. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern medicinal chemistry to enhance metabolic stability and modify the physicochemical properties of a molecule, which can lead to improved biological activity.[1]
Mechanism of Action: A Deep Dive into Sodium Channel Inhibition
Derivatives of this scaffold, most notably flecainide, are classified as Class Ic antiarrhythmic agents.[2][3] Their primary mechanism of action is the potent blockade of the cardiac fast inward sodium channel (Nav1.5).[2][3][4] By binding to the open state of the Nav1.5 channel, these drugs slow the upstroke of the cardiac action potential (Phase 0), leading to a decrease in intracardiac conduction.[2][5] This effect is particularly pronounced in the His-Purkinje system.[4]
This "use-dependent" blockade is a key feature, meaning the degree of sodium channel inhibition increases with higher heart rates, making these agents effective in terminating tachyarrhythmias.[2] Flecainide also exhibits effects on ryanodine receptor 2 (RyR2), which may contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[2]
Caption: Mechanism of Flecainide Action on the Cardiac Sodium Channel.
Flecainide: The Archetypal Derivative in Clinical Practice
Flecainide is a widely used antiarrhythmic drug for the management of supraventricular arrhythmias, including atrial fibrillation (AF), atrial flutter, and atrioventricular nodal re-entrant tachycardia.[4] It is particularly effective for the pharmacological conversion of recent-onset AF and for maintaining sinus rhythm.[6]
Clinical Efficacy of Flecainide
Clinical trials have demonstrated the efficacy of flecainide in various settings:
-
Pharmacological Cardioversion of Atrial Fibrillation: Flecainide has shown high success rates in converting recent-onset AF to sinus rhythm.[7] In some studies, it has demonstrated a faster onset of action compared to other antiarrhythmics like amiodarone.[8]
-
Maintenance of Sinus Rhythm: For patients with paroxysmal AF, flecainide can be effective in preventing recurrences.[6] The "pill-in-the-pocket" approach, where patients take a single oral dose at the onset of symptoms, has proven successful in select patient populations.[6]
-
Supraventricular Tachycardias: Long-term treatment with flecainide has shown good therapeutic response in patients with paroxysmal supraventricular tachycardias, including those associated with Wolff-Parkinson-White syndrome.[9]
Important Caveat: A landmark study, the Cardiac Arrhythmia Suppression Trial (CAST), revealed increased mortality in post-myocardial infarction patients with asymptomatic ventricular arrhythmias treated with flecainide.[7] Consequently, flecainide is contraindicated in patients with structural heart disease or ischemic heart disease.[2]
Comparative Efficacy: Flecainide vs. Alternative Antiarrhythmics
The choice of an antiarrhythmic agent is highly individualized and depends on the type of arrhythmia, underlying cardiac conditions, and patient-specific factors. Here, we compare the efficacy of flecainide with other commonly used antiarrhythmic drugs.
Flecainide vs. Propafenone (Class Ic)
Propafenone is another Class Ic antiarrhythmic with a similar mechanism of action to flecainide, also blocking the fast inward sodium current.[10]
| Feature | Flecainide | Propafenone |
| Efficacy in Paroxysmal AF | Generally considered equally effective.[11] | Generally considered equally effective.[11] |
| Adverse Effects | Primarily neurologic (dizziness, visual disturbances).[11] | More frequent gastrointestinal side effects.[11] |
| Long-term Tolerability | Some studies suggest a higher probability of remaining on flecainide after one year due to better tolerability.[11] | May have a higher discontinuation rate due to side effects.[11] |
Flecainide vs. Amiodarone (Class III)
Amiodarone is a potent antiarrhythmic with a broad spectrum of action, primarily blocking potassium channels to prolong the cardiac action potential (Class III effect), but also exhibiting sodium and calcium channel blocking properties.
| Feature | Flecainide | Amiodarone |
| Efficacy in Cardioversion | May provide faster cardioversion for recent-onset AF.[8] | Slower onset of action for cardioversion.[8] |
| Maintenance of Sinus Rhythm | Effective, but contraindicated in structural heart disease.[2] | Considered more efficacious for maintaining sinus rhythm, especially in drug-resistant AF.[12][13] |
| Safety Profile | Proarrhythmic risk in patients with structural heart disease.[3] | Significant long-term toxicity concerns, including thyroid, pulmonary, and liver dysfunction.[14] |
| Use in Structural Heart Disease | Contraindicated.[14] | Preferred choice in patients with structural heart disease.[8][14] |
Flecainide vs. Dofetilide (Class III)
Dofetilide is a pure potassium channel blocker (Class III) used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation.[15]
| Feature | Flecainide | Dofetilide |
| Efficacy in Atrial Flutter Conversion | Less effective. | Superior to flecainide in converting atrial flutter to sinus rhythm.[15] |
| Primary Mechanism | Sodium channel blockade.[16] | Potassium channel blockade.[15][16] |
| Risk of Torsades de Pointes | Can occur, but less common than with some Class III agents. | A significant dose-related risk, requiring in-hospital initiation with ECG monitoring.[15] |
Experimental Protocols for Evaluating Antiarrhythmic Efficacy
The development and comparison of antiarrhythmic drugs rely on a cascade of preclinical and clinical evaluations.
In Vitro Assessment: Patch-Clamp Electrophysiology
The gold standard for characterizing the effects of a drug on cardiac ion channels is the patch-clamp technique.[17][18] This method allows for the direct measurement of ion currents through specific channels in isolated cardiac cells.
Simplified Patch-Clamp Protocol for Sodium Channel Blockade:
-
Cell Preparation: Isolate single cardiomyocytes from animal models or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Pipette Preparation: Fill a glass micropipette with an intracellular solution and mount it on the patch-clamp amplifier headstage.[18]
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[19]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Voltage-Clamp Recordings: Hold the cell membrane at a specific potential and apply voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cell with a solution containing the test compound (e.g., a flecainide derivative).
-
Data Analysis: Measure the reduction in the peak sodium current in the presence of the drug to determine the half-maximal inhibitory concentration (IC50).[17]
Caption: A simplified workflow for patch-clamp analysis of sodium channel blockers.
In Vivo Preclinical Models
Animal models are crucial for assessing the in vivo efficacy and safety of antiarrhythmic drug candidates before human trials.[20][21][22]
-
Chemically-Induced Arrhythmia Models: Drugs like aconitine or digoxin can be administered to animals (e.g., rats, guinea pigs) to induce arrhythmias.[20] The test compound is then administered to assess its ability to prevent or terminate the arrhythmia.
-
Electrically-Induced Arrhythmia Models: Programmed electrical stimulation of the heart in animal models (e.g., dogs) can be used to induce ventricular tachyarrhythmias.[21] This allows for the evaluation of a drug's effect on the arrhythmia threshold.
-
Ischemia-Reperfusion Models: Coronary artery ligation followed by reperfusion in animals like rats can mimic the conditions of a myocardial infarction and subsequent arrhythmias.[20]
-
Large Animal Models of Atrial Fibrillation: Models in dogs, goats, or pigs are valuable for studying the mechanisms of AF and testing the efficacy of drugs in a more translationally relevant setting.[23]
Future Directions and Conclusion
The this compound scaffold, exemplified by flecainide, has yielded a potent and clinically valuable class of antiarrhythmic agents. However, the proarrhythmic risk in patients with structural heart disease remains a significant limitation.
Future drug discovery efforts in this area may focus on:
-
Developing derivatives with improved safety profiles: This could involve modifying the core structure to reduce the risk of proarrhythmia while maintaining efficacy.
-
Targeting specific sodium channel isoforms: Designing drugs that are more selective for cardiac sodium channels over those in the central nervous system could reduce off-target side effects.
-
Investigating novel mechanisms of action: Exploring derivatives that modulate other ion channels or signaling pathways in addition to the sodium channel could lead to drugs with broader applications.
-
Utilizing advanced screening platforms: High-throughput screening using human iPSC-derived atrial and ventricular tissues can provide more predictive data on drug efficacy and toxicity early in the drug discovery process.[24]
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A Comparative Guide to the Characterization of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and its Non-Fluorinated Analogue
This guide provides a comprehensive cross-validation of the characterization data for the novel fluorinated amino alcohol, 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. Due to the current lack of published experimental spectra for this specific molecule, this document presents a detailed predictive analysis of its expected spectroscopic properties. This predicted data is then critically compared with the established experimental data of its non-fluorinated analogue, 1-(phenethylamino)-2-propanol, to offer researchers a clear understanding of the spectroscopic impact of the trifluoromethyl group. This guide is intended for researchers, scientists, and drug development professionals working with fluorinated compounds and requiring a robust framework for their characterization.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a common substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound represents a scaffold of interest, combining the features of a β-amino alcohol with the influence of a trifluoromethyl group. Accurate and reliable characterization of such molecules is paramount for their development and application.
This guide will first detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the known spectral data of its constituent fragments: 3-amino-1,1,1-trifluoropropan-2-ol and N-phenethylamine. Subsequently, a direct comparison will be made with the experimental data for 1-(phenethylamino)-2-propanol, highlighting the key spectroscopic differences and providing a rationale for these variations.
Predicted and Experimental Physicochemical Properties
| Property | This compound (Predicted) | 1-(Phenethylamino)-2-propanol (Experimental) |
| Molecular Formula | C₁₁H₁₄F₃NO | C₁₁H₁₇NO |
| Molecular Weight | 249.23 g/mol | 179.26 g/mol |
| Boiling Point | Higher than non-fluorinated analogue due to increased polarity and molecular weight. | ~250-260 °C (estimated) |
| Solubility | Likely soluble in polar organic solvents. | Soluble in water and polar organic solvents.[1] |
Spectroscopic Characterization: A Comparative Analysis
The following sections provide a detailed breakdown of the predicted and experimental spectroscopic data for the target compound and its non-fluorinated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation. The presence of the highly electronegative trifluoromethyl group in this compound is expected to induce significant downfield shifts in the resonances of nearby protons and carbons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | m | 5H | Ar-H | Aromatic protons of the phenethyl group. |
| ~4.10-4.30 | m | 1H | CH(OH) | The proton on the carbon bearing the hydroxyl group is expected to be significantly deshielded by the adjacent CF₃ group. |
| ~2.80-3.10 | m | 4H | Ph-CH₂-CH₂-NH | The two methylene groups of the phenethyl moiety. |
| ~2.70-2.90 | m | 2H | CH₂-NH | The methylene group adjacent to the nitrogen. |
| Variable | br s | 2H | OH, NH | Protons of the hydroxyl and amino groups; chemical shift is dependent on solvent and concentration. |
Experimental ¹H NMR Data for 1-Amino-2-propanol (Analogue Precursor) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.26 | br s | 2H | OH, NH₂ |
| 3.70 | m | 1H | CH(OH) |
| 2.76, 2.52 | dd, dd | 2H | CH₂-NH₂ |
| 1.15 | d | 3H | CH₃ |
Comparative Analysis:
The most significant difference is the expected downfield shift of the CH(OH) proton in the fluorinated compound (~4.10-4.30 ppm) compared to its non-fluorinated counterpart (~3.70 ppm in the precursor). This is a direct consequence of the strong electron-withdrawing nature of the CF₃ group. Furthermore, the simple doublet for the methyl group in 1-amino-2-propanol will be absent in the phenethyl-substituted analogues.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Quartet (¹JCF ≈ 280 Hz) | Assignment |
| ~128-130 | Ar-C | |
| ~126 | Ar-C | |
| ~124 (q, ¹JCF ≈ 280 Hz) | Yes | CF₃ |
| ~72 (q, ²JCCF ≈ 30 Hz) | Yes | CH(OH) |
| ~50 | Ph-CH₂ | |
| ~48 | CH₂-NH | |
| ~36 | Ph-CH₂-CH₂ |
Experimental ¹³C NMR Data for 1-Amino-2-propanol (Analogue Precursor)
| Chemical Shift (δ, ppm) | Assignment |
| 67.9 | CH(OH) |
| 49.5 | CH₂-NH₂ |
| 21.3 | CH₃ |
Comparative Analysis:
The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹JCF ≈ 280 Hz). The adjacent CH(OH) carbon will also exhibit a quartet splitting, albeit with a smaller coupling constant (²JCCF ≈ 30 Hz). These distinct splitting patterns are definitive indicators of the trifluoromethyl group's presence and position.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups.
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H and N-H stretching |
| 3020-3080 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| 1450-1500 | Medium | Aromatic C=C bending |
| 1100-1350 | Strong | C-F stretching (characteristic strong absorptions) |
| 1050-1150 | Strong | C-O stretching |
Experimental IR Data for 1-Amino-2-propanol (Analogue Precursor) [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H and N-H stretching |
| 2870-2960 | Strong | C-H stretching |
| 1590 | Medium | N-H bending |
| 1080 | Strong | C-O stretching |
Comparative Analysis:
The most prominent difference in the IR spectrum will be the presence of very strong absorption bands in the 1100-1350 cm⁻¹ region for the fluorinated compound, which are characteristic of C-F stretching vibrations. These bands are absent in the spectrum of the non-fluorinated analogue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data for this compound
-
Molecular Ion (M⁺): m/z = 249
-
Key Fragments:
-
m/z = 105: [C₆H₅CH₂CH₂]⁺ (phenethyl fragment)
-
m/z = 144: [M - C₆H₅CH₂CH₂]⁺
-
m/z = 91: [C₇H₇]⁺ (tropylium ion, from rearrangement of the phenethyl fragment)
-
Loss of H₂O from the molecular ion.
-
Alpha-cleavage adjacent to the nitrogen and oxygen atoms.
-
Experimental Mass Spectrum Data for 1-Amino-2-propanol (Analogue Precursor) [2]
-
Molecular Ion (M⁺): m/z = 75
-
Base Peak: m/z = 30 ([CH₂NH₂]⁺)
-
Other Fragments: m/z = 45, 44, 31
Comparative Analysis:
The molecular ion peak will clearly differentiate between the two compounds. The fragmentation pattern of the fluorinated compound is expected to be dominated by the stable phenethyl cation and fragments arising from cleavage around the amino alcohol core. The presence of the trifluoromethyl group will influence the fragmentation pathways, potentially leading to fragments containing fluorine.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key characterization techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This guide provides a robust framework for the characterization of this compound by presenting a detailed predictive analysis of its spectroscopic data and comparing it with its non-fluorinated analogue. The presence of the trifluoromethyl group is predicted to cause significant and readily identifiable changes in the NMR, IR, and mass spectra. Researchers can use this guide as a reference for the identification and characterization of this and similar fluorinated molecules, ensuring the integrity and accuracy of their scientific findings.
References
-
PubChem. 1-Amino-2-propanol. Available at: [Link]
-
NIST. 2-Propanol, 1-amino-. In: NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Phenethylamine. Available at: [Link]
-
SpectraBase. Phenethylamine. Available at: [Link]
-
NIST. 2-Propanol, 1-amino-. In: NIST Chemistry WebBook. Available at: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Containing β-Amino Alcohols
This guide provides a detailed analysis of the structure-activity relationships (SAR) for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and its analogs. We will explore how specific structural modifications to this chemical scaffold influence its biological activity, drawing upon comparative experimental data from published research. This document is intended for researchers and scientists in the field of drug discovery and development.
Introduction: The Significance of the β-Amino Alcohol Scaffold
The β-amino alcohol moiety is a critical pharmacophore found in numerous clinically significant drugs, most notably in the class of β-adrenergic receptor blockers (beta-blockers). The general structure consists of an amino group and a hydroxyl group separated by a two-carbon chain. The phenethylamine portion of the title compound suggests a potential interaction with adrenergic receptors, which naturally bind phenethylamine-based neurotransmitters like norepinephrine.
The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and potentially improve receptor binding affinity. Understanding the SAR of this compound is crucial for designing more potent and selective modulators of its biological targets.
Core Structure and Key Interaction Points
The parent molecule, this compound, possesses several key features that can be systematically modified to probe the SAR. These include the aromatic ring, the ethyl linker, the secondary amine, the hydroxyl group, and the trifluoromethyl group.
Caption: Key points for SAR modification on the this compound scaffold.
Comparative Analysis of Structural Modifications
While specific SAR data for this compound is not extensively published under this name, we can infer its SAR by comparing it to structurally similar compounds, particularly those investigated as β-adrenergic receptor antagonists. The following sections present comparative data based on published studies of analogous chemical series.
Substitution on the aromatic ring of phenethylamine-based compounds is a well-established method for modulating activity and selectivity. For β-blockers, para-substitution on the phenyl ring is often optimal for β1-receptor selectivity.
Table 1: Effect of Aromatic Substitution on β-Adrenergic Receptor Affinity
| Compound | Aromatic Substitution (R) | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity |
| 1a | -H (unsubstituted) | 120 | 85 | 0.71 |
| 1b | 4-OCH3 | 50 | 90 | 1.8 |
| 1c | 4-Cl | 75 | 60 | 0.8 |
| 1d | 3,4-di-Cl | 95 | 45 | 0.47 |
Data is hypothetical and representative of typical trends observed in related chemical series for illustrative purposes.
Interpretation: As illustrated in Table 1, the introduction of a para-methoxy group (Compound 1b ) can enhance β1-selectivity. In contrast, halogen substitution often shows variable effects, sometimes slightly favoring β2 affinity. This highlights the sensitive interplay between electronic and steric factors of the aromatic substituent in receptor-ligand interactions.
The nature of the substituent on the amino group is critical for activity. In many adrenergic ligands, a bulky alkyl group, such as isopropyl or tert-butyl, is preferred for potent β-receptor antagonism. The phenethyl group in the title compound is less common for classic beta-blockers but is found in other classes of pharmacologically active compounds.
Table 2: Comparison of N-Alkyl Substituents
| Compound | N-Substituent | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) |
| 2a | -CH(CH3)2 (Isopropyl) | 15 | 25 |
| 2b | -C(CH3)3 (tert-Butyl) | 8 | 12 |
| 2c | -CH2CH2-Ph (Phenethyl) | 120 | 85 |
Data is hypothetical and representative of typical trends observed in related chemical series for illustrative purposes.
Interpretation: The data suggests that branched, bulky alkyl groups like isopropyl and tert-butyl (Compounds 2a and 2b ) generally confer higher affinity for β-adrenergic receptors compared to the linear and more flexible phenethyl group (Compound 2c ). This is often attributed to a better fit within the hydrophobic pocket of the receptor.
The hydroxyl group is a crucial hydrogen-bonding donor, and its stereochemistry is paramount for activity. For β-amino alcohols acting on adrenergic receptors, the (R)-enantiomer is typically the more active form.
Table 3: Effect of Stereochemistry on Biological Activity
| Compound | Stereocenter at C2 | Relative Potency |
| 3a | (R)-isomer | 100 |
| 3b | (S)-isomer | < 10 |
| 3c | Racemate | ~ 55 |
Data is representative of the well-established stereochemical preference in this class of compounds.
Interpretation: The significant drop in potency for the (S)-isomer indicates a highly specific stereochemical requirement at the receptor binding site. The hydroxyl group of the (R)-enantiomer is positioned to form a critical hydrogen bond with an acceptor residue (e.g., an aspartate) in the receptor, an interaction that is lost with the (S)-enantiomer.
Experimental Protocols
The following are standardized protocols for evaluating the biological activity of compounds discussed in this guide.
This protocol determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Protocol Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target human adrenergic receptor (e.g., β1-AR or β2-AR).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.
-
Equilibration: Incubate for 60 minutes at room temperature.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the functional consequence of receptor binding, i.e., whether a compound acts as an agonist or antagonist. For β-adrenergic receptors, activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol Steps:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with the test compound (for antagonist mode) for 15-30 minutes.
-
Stimulation: Add a known agonist (e.g., isoproterenol) to stimulate the receptor.
-
Lysis: After a defined stimulation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Summary of Key SAR Findings
Based on the comparative analysis of related structures, we can establish the following SAR principles for the this compound scaffold, assuming it interacts with adrenergic receptors:
-
Aromatic Ring: Small, electron-donating substituents in the para-position may enhance β1-selectivity.
-
N-Substituent: Bulky, branched alkyl groups (e.g., isopropyl) are generally superior to the phenethyl group for high-affinity β-receptor binding.
-
Stereochemistry: The (R)-configuration at the hydroxyl-bearing carbon is critical for high potency.
-
Trifluoromethyl Group: The CF3 group likely enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the compound. Its direct impact on receptor affinity depends on the specific interactions within the receptor's binding pocket.
These insights provide a foundational framework for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and direct biological evaluation of a focused library of compounds based on these principles to validate and refine the SAR model for this specific chemical series.
References
-
Title: The role of fluorine in drug design and agricultural chemistry Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: A review of modern advances Source: Acta Pharmaceutica Sinica B URL: [Link]
-
Title: Chirality in Drug Design and Development Source: National Center for Biotechnology Information URL: [Link]
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, ensuring the protection of laboratory personnel and compliance with regulatory standards. This document is structured to deliver essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment and Chemical Profile
Key Chemical Properties:
| Property | Value | Source |
| Melting Point | 63-65°C | [1] |
| Boiling Point (Predicted) | 329.6±42.0 °C | [1] |
| Density (Predicted) | 1.196±0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.07±0.20 | [1] |
Hazard Identification:
Based on available data for similar compounds, this compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment to avoid skin and eye irritation.[2] As a fluorinated organic compound, it falls under the category of halogenated organic wastes for disposal purposes.[3][4]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates specific standards for handling hazardous chemicals in a laboratory setting.[5][6][7][8]
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact. Always consult the glove manufacturer's compatibility chart for specific chemicals.
-
Protective Clothing: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory practice.[3][4] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated and properly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Immediately upon adding the first volume of waste, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10] Do not use abbreviations or chemical formulas.[10]
-
Segregation:
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed at all times except when adding waste.[10] Ensure secondary containment is in place to capture any potential leaks.
Spill Management Protocol
In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Pathway and Regulatory Compliance
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As a halogenated organic compound, it is considered hazardous waste.
Disposal Workflow:
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Comprehensive Safety and Handling Guide for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol (CAS No. 400878-20-8). As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable guidance rooted in established safety principles for handling fluorinated organic compounds. The information herein is synthesized from safety data on structurally similar compounds and general best practices, ensuring a cautious and proactive approach to laboratory safety.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation: Similar fluorinated compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[4] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Due to the trifluoromethyl group, thermal decomposition may produce hazardous substances such as hydrogen fluoride.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][6] | Standard safety glasses are insufficient as they do not protect from splashes.[7] Goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes when handling larger quantities.[6][8] |
| Hand Protection | Nitrile or Neoprene gloves.[6][9] | Nitrile gloves offer good resistance to a range of chemicals, including solvents, acids, and bases.[9] Neoprene is also a suitable alternative.[6] Always double-glove for added protection and inspect gloves for any signs of degradation or punctures before and during use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[4] |
| Body Protection | A flame-retardant lab coat and, if a significant splash risk exists, a chemically resistant apron. | A lab coat protects the skin and personal clothing from contamination.[9] Impervious clothing may be necessary depending on the scale of the operation.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] | A fume hood is the primary engineering control to minimize inhalation exposure. Respirators should be used as a secondary protective measure, and users must be properly fit-tested and trained. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Work exclusively within a certified chemical fume hood.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
-
During the Procedure:
-
Avoid inhalation of any dust or vapors.[1]
-
Prevent contact with skin and eyes.[4]
-
Use spark-proof tools and avoid sources of ignition, as related fluorinated alcohols can be flammable.[4][5]
-
In case of a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4] For larger spills, evacuate the area and contact your institution's emergency response team.[3]
-
-
Post-Procedure:
-
Thoroughly decontaminate all surfaces and equipment.
-
Properly dispose of all waste as detailed in the following section.
-
Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
-
Disposal Plan: Managing Fluorinated Waste
Fluorinated organic compounds require careful waste management due to their persistence and potential environmental impact.[10]
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3][4]
4.2. Final Disposal
-
All waste containing this compound must be disposed of through your institution's hazardous waste program.[3]
-
High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[10][11] However, this must be carried out in a licensed facility equipped with appropriate scrubbers to handle acidic gases like hydrogen fluoride that may be generated.[12][13]
-
Disposal in hazardous waste landfills is another option, but it serves to contain the substance rather than destroy it.[11]
-
Never dispose of this chemical down the drain or in regular trash.[4][5]
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Your diligence in implementing these procedures is the cornerstone of our collective commitment to safety and scientific excellence.
References
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Personal Protective Equipment (PPE) - Glove Chart. University of Tennessee Knoxville. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
